molecular formula C17H12F3NO3 B15576483 NHI-2

NHI-2

Número de catálogo: B15576483
Peso molecular: 335.28 g/mol
Clave InChI: YPPFWRWCZNXINO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

inhibits lactate dehydrogenase A;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPFWRWCZNXINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of NHI-2: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of NHI-2, a Potent Lactate (B86563) Dehydrogenase A Inhibitor

This compound is a small molecule inhibitor targeting Lactate Dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1][2] LDHA catalyzes the conversion of pyruvate (B1213749) to lactate, a process frequently upregulated in cancer cells, a phenomenon known as the Warburg effect. By inhibiting LDHA, this compound disrupts the metabolic processes of cancer cells, leading to a range of anti-tumor effects. This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, cellular effects, and in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and its analogs.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueAssay Condition
LDHA14.7 µMNADH competition
LDHB55.8 µMNADH competition

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineAssayMetricValueConditions
B78 (Melanoma)ProliferationEC5032 µM48 hours
B78 (Melanoma)Proliferation-Decreased≥ 26 µM, 72 hours
HeLa (Cervical Cancer)Lactate Production-Inhibited50-200 µM, 8 hours
PANC-1 (Pancreatic)ProliferationIC5022.2 µMNormoxia
PANC-1 (Pancreatic)ProliferationIC504.0 µMHypoxia
LPC006 (Pancreatic)ProliferationIC5017.8 µMNormoxia
LPC006 (Pancreatic)ProliferationIC501.1 µMHypoxia

Table 3: In Vivo Efficacy of this compound

Animal ModelTumor TypeTreatmentOutcome
C57BL/6 MiceB78 Syngeneic Melanoma0.9 mg/kg this compound (Intra-tumoral, daily for 15 days) + Immune Checkpoint Inhibitors (ICIs)Suppressed tumor volume

Core Mechanism of Action

This compound functions as a competitive inhibitor of NADH, a critical cofactor for LDHA's enzymatic activity.[2] By competing with NADH for binding to LDHA, this compound effectively blocks the conversion of pyruvate to lactate. This inhibition leads to a cascade of downstream cellular effects.

Key Biological Activities

Inhibition of Glycolysis and Lactate Production

As a direct inhibitor of LDHA, this compound significantly reduces the production of lactate in cancer cells. This has been demonstrated in HeLa cells where treatment with this compound led to a dose-dependent decrease in lactate levels.[2] This disruption of glycolysis also impacts the extracellular acidification rate (ECAR) and cellular ATP production.[2]

Anti-proliferative Activity

This compound exhibits broad-spectrum anti-proliferative activity against various cancer cell lines.[2] Its efficacy is notably enhanced under hypoxic conditions, a common feature of the tumor microenvironment where cancer cells are more reliant on glycolysis for energy production.[3]

Induction of Apoptosis

Inhibition of LDHA by this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often observed in combination with other agents like Oxamate.[2] The underlying mechanism involves the activation of the intrinsic or mitochondrial pathway of apoptosis.

Cell Cycle Arrest

This compound treatment can lead to cell cycle arrest, specifically at the S and G2 phases.[2] This prevents cancer cells from progressing through the cell cycle and dividing.

In Vivo Anti-tumor Efficacy

In a murine B78 melanoma tumor model, intra-tumoral administration of this compound in combination with immune checkpoint inhibitors (ICIs) resulted in significant suppression of tumor growth.[2][4] This suggests that metabolic modulation of the tumor microenvironment by this compound can enhance the efficacy of immunotherapy.[4]

Signaling Pathways Affected by this compound

The biological effects of this compound are mediated through its impact on key cellular signaling pathways.

Glycolysis_Inhibition cluster_LDHA LDHA Reaction Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA-catalyzed Pyruvate->Lactate      NHI2 This compound LDHA LDHA NHI2->LDHA Inhibits NADH NADH NAD NAD+ NADH->NAD Apoptosis_Pathway NHI2 This compound LDHA_inhibition LDHA Inhibition NHI2->LDHA_inhibition ROS_increase ↑ ROS LDHA_inhibition->ROS_increase Mitochondrial_Stress Mitochondrial Stress ROS_increase->Mitochondrial_Stress Bax_activation Bax Activation Mitochondrial_Stress->Bax_activation Bcl2_inhibition ↓ Bcl-2 Mitochondrial_Stress->Bcl2_inhibition Cytochrome_c_release Cytochrome c Release Bax_activation->Cytochrome_c_release Bcl2_inhibition->Cytochrome_c_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c_release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Enzyme_Assay LDH Enzyme Activity Assay Cell_Viability Cell Viability Assays Enzyme_Assay->Cell_Viability Identifies potent inhibitor Lactate_Assay Lactate Production Assay Cell_Viability->Lactate_Assay Confirms cellular activity Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) Lactate_Assay->Mechanism_Studies Elucidates downstream effects Animal_Model Tumor Model Development Mechanism_Studies->Animal_Model Warrants in vivo testing Treatment This compound Administration (alone or in combination) Animal_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Studies Treatment->Toxicity_Assessment

References

The Discovery and Synthesis of NHI-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NHI-2, a potent and selective inhibitor of lactate (B86563) dehydrogenase A (LDHA), has emerged as a significant tool in cancer research. By targeting the metabolic hallmark of many cancer cells, the Warburg effect, this compound offers a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in drug development. This document details the mechanism of action of this compound, provides protocols for key experimental assays, and presents quantitative data in a structured format.

Introduction

Cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon known as the "Warburg effect."[1] Lactate dehydrogenase A (LDHA) is a critical enzyme in this process, catalyzing the conversion of pyruvate (B1213749) to lactate.[1] The inhibition of LDHA is therefore a key strategy in cancer therapy. This compound, chemically identified as Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, is a selective inhibitor of LDHA.[2] This guide explores the foundational aspects of this compound, from its chemical properties to its biological functions and the experimental methodologies used to characterize it.

Discovery and Chemical Properties

This compound was identified as a potent inhibitor of LDHA, demonstrating selectivity over LDHB. Its discovery has provided a valuable chemical probe for studying the role of LDHA in cancer metabolism.

Table 1: Chemical and Physical Properties of this compound [2]

PropertyValue
Chemical Name Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate
Molecular Formula C₁₇H₁₂F₃NO₃
Molecular Weight 335.28 g/mol
CAS Number 1269802-97-2
Purity ≥98% (HPLC)

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound (Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate) is not described in the searched literature. However, the synthesis of similar indole (B1671886) derivatives often involves multi-step reactions. For instance, the synthesis of a structurally related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was achieved through an acid-catalyzed condensation of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine.[3] It is plausible that the synthesis of this compound would involve the construction of the indole ring system followed by modifications to introduce the hydroxyl, phenyl, and trifluoromethyl groups at the appropriate positions.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of LDHA with respect to NADH, disrupting the conversion of pyruvate to lactate. This inhibition leads to a reduction in glycolysis and can induce apoptosis and cell cycle arrest in cancer cells.

NHI2_Pathway cluster_glycolysis Glycolysis cluster_inhibition Inhibition by this compound cluster_effects Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA Reduced_Lactate Reduced Lactate Production Pyruvate->Reduced_Lactate Leads to Inhibited_Growth Inhibition of Cell Growth Apoptosis Apoptosis NHI2 This compound NHI2->Pyruvate Inhibits

Figure 1: Signaling pathway showing this compound inhibition of LDHA.

Biological Activity

This compound exhibits a range of biological activities, primarily centered on its ability to inhibit cancer cell metabolism and proliferation.

Table 2: In Vitro Biological Activity of this compound

ParameterCell LineValueReference
IC₅₀ (LDHA) -14.7 µM
IC₅₀ (LDHB) -55.8 µM
EC₅₀ (Cell Proliferation) B7832 µM
Lactate Production HeLaReduction Observed[2]
Cell Growth Inhibition LPC006, PANC-1Inhibition Observed[2]
Synergistic Effect LPC006, PANC-1Enhances antiproliferative effects of Gemcitabine[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is adapted from commercially available LDH inhibitor screening kits.[4]

Objective: To determine the inhibitory effect of this compound on LDHA activity.

Materials:

  • LDHA enzyme

  • This compound compound

  • LDH Assay Buffer

  • LDH Substrate Mix

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to test a range of concentrations.

  • Enzyme Preparation: Dilute the LDHA enzyme to the working concentration using the LDH Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • LDH Assay Buffer

    • This compound solution (or vehicle control)

    • Diluted LDHA enzyme

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Substrate Addition: Add the LDH Substrate Mix to each well to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 30 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction (slope) for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lactate Production Assay in HeLa Cells

This protocol is based on methods for measuring extracellular lactate.[2][5]

Objective: To measure the effect of this compound on lactate production in HeLa cells.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM)

  • This compound compound

  • Lactate assay kit

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time (e.g., 8 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Lactate Measurement: Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Analysis: Normalize the lactate concentration to the cell number or total protein content. Compare the lactate levels in this compound-treated cells to the control group.

Lactate_Assay_Workflow A Seed HeLa Cells in 96-well plate B Incubate Overnight A->B C Treat with this compound B->C D Incubate for 8 hours C->D E Collect Supernatant D->E F Measure Lactate Concentration E->F G Analyze Data F->G

Figure 2: Workflow for Lactate Production Assay.
Cell Growth Inhibition Assay in PANC-1 Cells

This protocol is a standard method for assessing cell viability and proliferation.[6][7]

Objective: To determine the effect of this compound on the growth of PANC-1 pancreatic cancer cells.

Materials:

  • PANC-1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • MTT or WST-1 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PANC-1 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).

  • Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at 570 nm.

    • WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control. Determine the EC₅₀ value from the dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of LDHA in cancer metabolism. Its ability to selectively inhibit LDHA and consequently reduce lactate production and inhibit cancer cell growth underscores the therapeutic potential of targeting glycolysis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the applications of this compound and similar compounds in oncology. Further research is warranted to fully elucidate its in vivo efficacy and potential for clinical translation.

References

The Role of Nek2 in the Metabolic Reprogramming of Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Never in Mitosis A-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle progression. Emerging evidence has highlighted a pivotal, non-canonical role for Nek2 in the regulation of cellular metabolism. This technical guide provides an in-depth overview of the mechanisms by which Nek2 influences metabolic pathways, with a particular focus on the metabolic shift towards aerobic glycolysis, a hallmark of many cancer cells known as the Warburg effect. We will explore the signaling cascades modulated by Nek2, present quantitative data on its metabolic impact, and provide detailed experimental protocols for studying Nek2's function in a laboratory setting. This guide is intended to be a comprehensive resource for researchers investigating Nek2 as a potential therapeutic target in diseases characterized by metabolic dysregulation.

Introduction: Nek2 as a Metabolic Regulator

Nek2 is a member of the "Never in Mitosis A" (NIMA)-related kinases family, primarily known for its functions in centrosome separation and spindle assembly during mitosis. However, recent studies have unveiled its significant involvement in cellular metabolic reprogramming. Overexpression of Nek2 has been observed in various human cancers, where it contributes to tumor progression not only by promoting cell division but also by altering metabolic pathways to support rapid cell growth and proliferation.

The metabolic landscape of cancer cells is often characterized by a shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis. This metabolic switch allows cancer cells to rapidly generate ATP and provides the necessary building blocks for macromolecule synthesis. Nek2 has been identified as a key player in orchestrating this metabolic reprogramming through various signaling pathways.

Quantitative Data on Nek2's Effect on Cellular Metabolism

The following tables summarize the quantitative effects of Nek2 modulation on key metabolic parameters, as reported in various studies. These data highlight the significant impact of Nek2 on glycolysis.

Table 1: Effect of Nek2 Knockdown on Glycolytic Parameters in Diffuse Large B-Cell Lymphoma (DLBCL) Cells

Cell LineParameterFold Change (si-Nek2 vs. Control)
OCI-Ly3Glucose Uptake~0.6[1]
Lactate Production~0.5[1]
SU-DHL-4Glucose Uptake~0.7[1]
Lactate Production~0.6[1]

Table 2: Effect of Nek2 Overexpression on Glycolytic Parameters in DLBCL Cells

Cell LineParameterFold Change (Nek2-OE vs. Control)
PeifferGlucose Uptake~1.8[1]
Lactate Production~1.7[1]

Table 3: Seahorse XF Analyzer Data on Glycolytic Function in DLBCL Cells with Modulated Nek2 Expression

Cell LineConditionBasal Glycolysis (ECAR, mpH/min)Glycolytic Capacity (ECAR, mpH/min)
OCI-Ly3Control~60~80
si-Nek2~40~55
SU-DHL-4Control~55~75
si-Nek2~35~50
PeifferControl~25~40
Nek2-OE~45~65

ECAR: Extracellular Acidification Rate. Data are approximate values derived from graphical representations in the cited literature for illustrative purposes.

Signaling Pathways Involving Nek2 in Metabolic Regulation

Nek2 influences cellular metabolism through its interaction with and modulation of key signaling pathways. The following diagrams illustrate these intricate connections.

The Nek2/AKT/HIF1α Signaling Axis

In gastric cancer, Nek2 has been shown to promote aerobic glycolysis through the activation of the AKT/HIF1α signaling pathway. Nek2 enhances AKT phosphorylation, which in turn stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF1α). HIF1α is a master transcriptional regulator that upregulates the expression of glycolytic enzymes and glucose transporters, thereby driving the glycolytic flux.

Nek2_AKT_HIF1a_Pathway Nek2 Nek2 AKT AKT Nek2->AKT Activates HIF1a HIF1α AKT->HIF1a Stabilizes Glycolysis Aerobic Glycolysis HIF1a->Glycolysis Promotes

Caption: Nek2 promotes aerobic glycolysis via the AKT/HIF1α pathway.

Nek2-Mediated Regulation of PKM2

In diffuse large B-cell lymphoma, Nek2 directly interacts with and phosphorylates Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway. This phosphorylation event enhances the stability and activity of PKM2, leading to increased glycolysis.

Nek2_PKM2_Pathway Nek2 Nek2 PKM2 PKM2 Nek2->PKM2 Phosphorylates & Stabilizes Glycolysis Increased Glycolysis PKM2->Glycolysis Enhances

Caption: Nek2 enhances glycolysis through phosphorylation of PKM2.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of Nek2 in cellular metabolism.

CRISPR/Cas9-Mediated Knockout of Nek2

This protocol describes the generation of Nek2 knockout cell lines using the CRISPR/Cas9 system.

CRISPR_Workflow cluster_0 gRNA Design & Cloning cluster_1 Transfection & Selection cluster_2 Clonal Isolation & Validation gRNA_design Design Nek2-specific gRNAs Vector_cloning Clone gRNAs into Cas9 vector gRNA_design->Vector_cloning Transfection Transfect cells with Cas9-gRNA plasmid Vector_cloning->Transfection Puromycin_selection Puromycin (B1679871) selection Transfection->Puromycin_selection Single_cell_cloning Single-cell cloning Puromycin_selection->Single_cell_cloning Expansion Expand clones Single_cell_cloning->Expansion Validation Validate knockout by Western Blot & Sequencing Expansion->Validation

Caption: Workflow for generating Nek2 knockout cell lines.

Materials:

  • HEK293T or other target cancer cell lines

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (Addgene plasmid #62988)

  • Nek2-specific guide RNA (gRNA) oligonucleotides

  • Lipofectamine 3000 Transfection Reagent

  • Puromycin

  • Culture medium (DMEM with 10% FBS)

  • 6-well and 96-well plates

Procedure:

  • gRNA Design: Design two to three gRNAs targeting the early exons of the Nek2 gene using a web-based tool (e.g., CHOPCHOP).

  • Vector Cloning: Anneal and ligate the gRNA oligonucleotides into the BbsI-digested pX459 vector.

  • Transfection:

    • Seed 2 x 10^5 cells per well in a 6-well plate and grow to 70-80% confluency.

    • Transfect the cells with 2.5 µg of the Nek2-gRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Puromycin Selection: 24 hours post-transfection, replace the medium with fresh medium containing an appropriate concentration of puromycin (determined by a kill curve for the specific cell line).

  • Single-Cell Cloning: After 48-72 hours of selection, harvest the surviving cells and perform serial dilutions in 96-well plates to isolate single clones.

  • Clone Expansion and Validation: Expand the single-cell clones and screen for Nek2 knockout by Western blotting. Confirm the knockout by Sanger sequencing of the targeted genomic region.

Nek2 Overexpression

This protocol details the transient overexpression of Nek2 in mammalian cells.

Materials:

  • Target cell line

  • Nek2 expression vector (e.g., pCMV-Nek2-Flag)

  • Transfection reagent (e.g., FuGENE HD)

  • Culture medium

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a DNA-transfection reagent complex by mixing 2 µg of the Nek2 expression plasmid with the transfection reagent in serum-free medium, following the manufacturer's protocol.

    • Add the complex to the cells and incubate for 24-48 hours.

  • Validation: Confirm Nek2 overexpression by Western blotting using an anti-Nek2 or anti-Flag antibody.

Western Blotting for Nek2 and Metabolic Proteins

This protocol provides a standard procedure for detecting protein expression levels.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Nek2, anti-PKM2, anti-HIF1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the protein bands using a chemiluminescence detection system.

Seahorse XF Glycolytic Rate Assay

This assay measures the extracellular acidification rate (ECAR) to assess glycolytic function.

Seahorse_Workflow cluster_0 Cell Seeding & Equilibration cluster_1 Assay Run & Injections cluster_2 Data Analysis Seed_cells Seed cells in XF microplate Equilibrate Equilibrate in assay medium Seed_cells->Equilibrate Basal_measurement Measure basal OCR & ECAR Equilibrate->Basal_measurement Rot_AA_injection Inject Rotenone/Antimycin A Basal_measurement->Rot_AA_injection TwoDG_injection Inject 2-Deoxyglucose Rot_AA_injection->TwoDG_injection Calculate_rates Calculate glycolytic rates TwoDG_injection->Calculate_rates Normalize_data Normalize to cell number Calculate_rates->Normalize_data

Caption: Workflow for the Seahorse XF Glycolytic Rate Assay.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone, Antimycin A, and 2-Deoxyglucose)

  • XF Base Medium

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the culture medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse Assay:

    • Load the sensor cartridge with the assay reagents and calibrate the instrument.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure the basal oxygen consumption rate (OCR) and ECAR, followed by sequential injections of Rotenone/Antimycin A (to inhibit mitochondrial respiration) and 2-Deoxyglucose (to inhibit glycolysis).

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine key parameters of glycolysis, including basal glycolysis and glycolytic capacity. Normalize the data to cell number or protein concentration.

Immunoprecipitation (IP) for Nek2 Interaction Analysis

This protocol is for identifying proteins that interact with Nek2.

Materials:

  • Cell lysate

  • Anti-Nek2 antibody or anti-Flag antibody (for tagged protein)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

Procedure:

  • Antibody-Bead Conjugation: Incubate the antibody with Protein A/G magnetic beads to allow for conjugation.

  • Immunoprecipitation:

    • Add the antibody-conjugated beads to the cell lysate and incubate overnight at 4°C with rotation.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify Nek2-interacting partners.

Conclusion

Nek2 is emerging as a critical regulator of cellular metabolism, particularly in the context of cancer. Its ability to promote a glycolytic phenotype through the modulation of key signaling pathways like AKT/HIF1α and by directly influencing the activity of glycolytic enzymes such as PKM2, underscores its potential as a therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the metabolic functions of Nek2 and to explore the efficacy of Nek2 inhibitors in preclinical models. A deeper understanding of the metabolic roles of Nek2 will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of diseases characterized by metabolic dysregulation.

References

A Technical Guide to the Role of NHI-2 in the Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NHI-2 is a novel investigational small molecule that has demonstrated potent pro-apoptotic activity in a range of preclinical cancer models. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced apoptosis, methodologies for its experimental evaluation, and quantitative data from key studies. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Introduction to Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or unwanted cells.[1][2][3] It is an energy-dependent and highly regulated process involving a cascade of molecular events.[3] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where insufficient apoptosis contributes to tumor development and resistance to therapy.[4][5] There are two primary pathways of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[2][3][6][7] Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the central executioners of apoptosis.[3][7][8]

The Role of this compound in Apoptosis Induction

This compound is a synthetic compound designed to selectively induce apoptosis in cancer cells. Its mechanism of action primarily involves the intrinsic apoptotic pathway through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.

Mechanism of Action: Targeting the Bcl-2 Family

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][4][9][10][11] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins like Bad, Bid, Puma, and Noxa).[4][9][10][12] The balance between these opposing factions determines the cell's fate.[1][5] Anti-apoptotic proteins function by sequestering pro-apoptotic proteins, thereby preventing the permeabilization of the outer mitochondrial membrane.[1][13]

This compound is hypothesized to function as a BH3 mimetic . It structurally mimics the BH3 domain of pro-apoptotic BH3-only proteins, allowing it to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 proteins.[13] This action displaces pro-apoptotic proteins like Bax and Bak, leading to their activation, oligomerization, and insertion into the mitochondrial outer membrane.[1][13] This results in mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.[10]

Downstream Signaling Cascade

Following MOMP, several pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytosol.[3][6] These include:

  • Cytochrome c: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.[1][6] This proximity induces the auto-activation of caspase-9.[1]

  • Smac/DIABLO and Omi/HtrA2: These proteins antagonize the Inhibitor of Apoptosis Proteins (IAPs), which would otherwise inhibit caspase activity.[6][14]

Activated initiator caspase-9 then proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7.[1][8] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and membrane blebbing.[8][15]

Signaling Pathway Diagram

NHI2_Apoptosis_Pathway cluster_extracellular Extracellular Environment cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus NHI2 This compound Bcl2 Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) NHI2->Bcl2 Inhibits BaxBak_inactive Inactive Bax/Bak NHI2->BaxBak_inactive Promotes activation Bcl2->BaxBak_inactive Inhibits BaxBak_active Activated Bax/Bak (pore formation) BaxBak_inactive->BaxBak_active Apaf1 Apaf-1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activation ProCasp37 Pro-caspase-3/7 Casp9->ProCasp37 Cleaves and activates Casp37 Activated Caspase-3/7 ProCasp37->Casp37 DNA_fragmentation DNA Fragmentation Chromatin Condensation Casp37->DNA_fragmentation Cleaves nuclear substrates Apoptosis Apoptosis Casp37->Apoptosis Executes IAPs IAPs IAPs->Casp9 Inhibits IAPs->Casp37 Inhibits Smac_Omi Smac/DIABLO Omi/HtrA2 Smac_Omi->IAPs Inhibits MOM Mitochondrial Outer Membrane MOM->Smac_Omi Release CytochromeC Cytochrome c MOM->CytochromeC Release BaxBak_active->MOM Permeabilizes CytochromeC->Apaf1

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The pro-apoptotic activity of this compound has been quantified across various cell lines and assays. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer2.5
A549Lung Cancer5.1
HCT116Colon Cancer1.8
JurkatT-cell Leukemia0.9

Table 2: Induction of Apoptosis by this compound (10 µM) after 24 hours

Cell Line% Apoptotic Cells (Annexin V+/PI-)Fold Increase in Caspase-3/7 Activity
MCF-745.2%8.2
A54938.6%6.5
HCT11655.1%10.3
Jurkat68.9%15.7

Table 3: Effect of this compound on Bcl-2 Family Protein Expression (Western Blot Quantification)

Cell LineTreatment (24h)Bcl-2 (relative expression)Bax (relative expression)
HCT116Control1.001.00
HCT116This compound (5 µM)0.951.02
HCT116This compound (10 µM)0.910.98

Note: The data presented in these tables are representative and for illustrative purposes.

Detailed Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Protocol:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with this compound at desired concentrations for the specified time.

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect directly.[17]

    • Wash the cells twice with cold phosphate-buffered saline (PBS).[16][18]

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.[16]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[16]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each sample.[16]

    • Analyze the samples on a flow cytometer within one hour.[16]

    • Use unstained and single-stained controls for compensation and gating.[16]

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases.

Protocol:

  • Plate Cells:

    • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Lysis and Reagent Addition:

    • After treatment, add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) directly to the wells.

    • Incubate at room temperature for 1 hour to allow for cell lysis and substrate cleavage.

  • Measurement:

    • Measure luminescence using a plate reader. The light signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of specific proteins.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound and harvest.

    • Lyse cells in RIPA buffer containing protease inhibitors on ice.[19]

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[19]

    • Separate proteins by size on an SDS-PAGE gel.[20]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]

    • Incubate the membrane with primary antibodies specific for Bcl-2, Bax, or other proteins of interest overnight at 4°C.[22]

    • Wash the membrane three times with TBST.[22]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19]

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Hypothesis on this compound's Pro-apoptotic Effect cell_culture Cell Culture (e.g., MCF-7, HCT116) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment flow_cytometry Flow Cytometry (Annexin V/PI Staining) treatment->flow_cytometry caspase_assay Caspase-3/7 Glo Assay treatment->caspase_assay western_blot Western Blot (Bcl-2 family proteins) treatment->western_blot data_analysis Data Analysis and Quantification flow_cytometry->data_analysis caspase_assay->data_analysis western_blot->data_analysis conclusion Conclusion: this compound induces apoptosis via the intrinsic pathway data_analysis->conclusion

Caption: General experimental workflow for investigating this compound.

Conclusion

The preclinical data strongly suggest that this compound is a potent inducer of apoptosis in cancer cells. Its mechanism of action, centered on the inhibition of anti-apoptotic Bcl-2 proteins, represents a targeted approach to cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Continued research should focus on its in vivo efficacy, safety profile, and potential for combination therapies.

References

NHI-2: A Potent LDHA Inhibitor and its Role in Cell Cycle Arrest Pathways – A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

NHI-2 is a selective and potent small-molecule inhibitor of lactate (B86563) dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1][2] By targeting the metabolic phenotype of cancer cells, often characterized by the Warburg effect, this compound disrupts lactate production, affects cellular ATP levels, and impedes cancer cell proliferation.[1] A key consequence of this metabolic disruption is the induction of cell cycle arrest, primarily at the S and G2 phases, alongside the enhancement of apoptosis.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes its quantitative efficacy, details relevant experimental protocols for its study, and visualizes the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics targeting cellular metabolism.

Introduction to this compound

This compound is an N-hydroxyindole-based inhibitor that demonstrates significant selectivity for LDHA over its isoform, LDHB.[1] LDHA is frequently overexpressed in a wide range of tumors, where it catalyzes the conversion of pyruvate (B1213749) to lactate, the final step in aerobic glycolysis. This process allows cancer cells to maintain a high glycolytic rate even in the presence of oxygen, providing them with the necessary building blocks for rapid proliferation. By inhibiting LDHA, this compound serves as an efficient anti-glycolytic agent, creating metabolic stress that ultimately compromises cancer cell viability.[1]

Chemical Properties of this compound:

  • Chemical Name: Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate[2]

  • CAS Number: 1269802-97-2[1][3]

  • Molecular Formula: C₁₇H₁₂F₃NO₃[2][3]

  • Molecular Weight: 335.28 g/mol [2][3]

Mechanism of Action: From Glycolysis Inhibition to Cell Cycle Arrest

The primary mechanism of this compound involves the direct inhibition of LDHA, which triggers a cascade of downstream cellular events.

  • Metabolic Disruption: Inhibition of LDHA by this compound directly reduces lactate production and the associated extracellular acidification rate (ECAR).[1] This blockade of a key metabolic pathway affects the cell's energy balance, impacting ATP production and creating a state of metabolic stress.[1]

  • Induction of Cell Cycle Arrest: A critical outcome of this compound treatment is the arrest of the cell cycle at the S and G2 phases.[1] While the precise signaling intermediates are still under investigation, this arrest is likely a consequence of the metabolic stress activating cellular checkpoint pathways. The cell cycle is controlled by cyclin-dependent kinases (CDKs), whose activities are regulated by cyclins and checkpoint proteins.[4][5] DNA damage or metabolic distress can activate checkpoint kinases (e.g., Chk1/Chk2), which in turn inhibit the activity of CDK complexes required for phase progression, such as CDK2/Cyclin A for S phase and CDK1/Cyclin B for the G2/M transition.[6][7][8]

G1 cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Cell Cycle Checkpoint Control NHI2 This compound LDHA LDHA NHI2->LDHA Inhibits Lactate Lactate LDHA->Lactate MetabolicStress Metabolic Stress (Reduced ATP, etc.) LDHA->MetabolicStress Disruption leads to Pyruvate Pyruvate Pyruvate->LDHA Checkpoint S/G2 Checkpoint Activation (e.g., Chk1/Chk2) MetabolicStress->Checkpoint Induces CDK2_CyclinA CDK2 / Cyclin A Checkpoint->CDK2_CyclinA Inhibits CDK1_CyclinB CDK1 / Cyclin B Checkpoint->CDK1_CyclinB Inhibits S_Phase S Phase Progression CDK2_CyclinA->S_Phase Promotes G2_M_Phase G2/M Progression CDK1_CyclinB->G2_M_Phase Promotes

Caption: Proposed mechanism of this compound induced cell cycle arrest.

Quantitative Efficacy of this compound

The biological activity of this compound has been quantified across various assays and cell lines. The data below summarizes its potency and effective concentrations for key cellular effects.

ParameterTarget/Cell LineValueIncubation TimeCitation
IC₅₀ LDHA Enzyme14.7 µMN/A[1]
IC₅₀ LDHB Enzyme55.8 µMN/A[1]
EC₅₀ B78 Melanoma Cells32 µM48 hours[1]
Effective Conc. Lactate Production Inhibition50-200 µM8 hours[1]
Effective Conc. Proliferation Inhibition> 26 µM72 hours[1]
Effective Conc. S/G2 Cell Cycle Arrest40 µM24 hours[1]
Effective Conc. ECAR Alteration12-26 µM80 minutes[1]
Effective Conc. ATP Production Alteration18 µM24 hours[1]

Key Experimental Protocols

Investigating the effects of this compound on cell cycle arrest requires specific and robust methodologies. Below are detailed protocols for essential experiments.

Cell Cycle Analysis via Flow Cytometry

This protocol details the most common method for analyzing cell cycle distribution based on DNA content using propidium (B1200493) iodide (PI) staining.[9][10]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with the desired concentrations of this compound (e.g., 40 µM) and a vehicle control for the specified duration (e.g., 24 hours).

  • Harvesting: Aspirate the culture medium and wash cells with PBS. Harvest cells by trypsinization, then collect them into a 15 mL conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube for fixation. This step is crucial for permeabilizing the cells.

  • Storage: Fixed cells can be stored at 4°C for several weeks.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. The RNase A in the solution is essential to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[10]

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI.[10] Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G2 start Seed and Treat Cells with this compound harvest Harvest Cells (Trypsinization) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in Cold 70% Ethanol wash1->fix stain Stain with PI/RNase A Solution fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content (Histogram Deconvolution) acquire->analyze

Caption: Experimental workflow for cell cycle analysis.
Western Blotting for Cell Cycle Proteins

This protocol allows for the qualitative and semi-quantitative analysis of key proteins that regulate the cell cycle, confirming the mechanism of arrest.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin A, anti-Cyclin B1, anti-CDK1, anti-CDK2, anti-phospho-Histone H3, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat, harvest, and wash cells as described previously. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

  • Quantification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-Actin or GAPDH should be used as a loading control.

Visualizing Core Cell Cycle Pathways

Understanding the effect of this compound requires knowledge of the core machinery it influences. The G2/M checkpoint is a critical control point that ensures DNA integrity before cell division.

G3 cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB_Inactive CDK1-Cyclin B (Inactive) Cdc25 Cdc25 Phosphatase CDK1_CyclinB_Inactive->Cdc25 Mitosis Mitotic Entry StressSignal Metabolic Stress / DNA Damage (from this compound) ATM_Chk ATM/ATR -> Chk1/Chk2 Kinase Cascade StressSignal->ATM_Chk Activates ATM_Chk->Cdc25 Inhibits (Phosphorylation) CDK1_CyclinB_Active CDK1-Cyclin B (Active) Cdc25->CDK1_CyclinB_Active Activates CDK1_CyclinB_Active->Mitosis Drives

Caption: The G2/M checkpoint pathway targeted by stress signals.

References

Preclinical Profile of NHI-2: A Lactate Dehydrogenase A Inhibitor for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NHI-2 is a small molecule inhibitor of lactate (B86563) dehydrogenase A (LDHA), a critical enzyme in the metabolic reprogramming of cancer cells known as the Warburg effect. By targeting LDHA, this compound disrupts the conversion of pyruvate (B1213749) to lactate, a process essential for rapid ATP production and regeneration of NAD+ in glycolytically active tumors. This guide provides a comprehensive overview of the preclinical studies of this compound and its derivatives in oncology, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows. The presented data underscores the potential of this compound as a promising therapeutic agent in oncology, particularly in hypoxic tumors and in combination with other anti-cancer therapies.

Mechanism of Action

This compound is an N-hydroxyindole-based inhibitor that demonstrates selectivity for LDHA over the LDHB isoform.[1] Its primary mechanism of action is the competitive inhibition of LDHA, which catalyzes the final step of anaerobic glycolysis.[1][2] This inhibition leads to a cascade of downstream effects within cancer cells, including:

  • Reduced Lactate Production and Extracellular Acidification: By blocking the conversion of pyruvate to lactate, this compound decreases lactate secretion, thereby altering the tumor microenvironment.[1][3]

  • Decreased ATP Production: Inhibition of glycolysis leads to a reduction in cellular ATP levels, impacting the energy-dependent processes of cancer cells.[3]

  • Induction of Oxidative Stress: The metabolic shift away from glycolysis can lead to an increase in mitochondrial respiration and the production of reactive oxygen species (ROS), contributing to cellular damage.[4]

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells.[1]

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle, primarily at the S and G2 phases.[1]

In Vitro Efficacy

A summary of the in vitro anti-proliferative activity of this compound and its glucose-conjugated derivative, NHI-Glc-2, across various cancer cell lines is presented below.

CompoundCell LineCancer TypeConditionIC50 / EC50 (µM)Reference
This compound B78MelanomaNormoxia32 (EC50)[3]
NHI-1 PANC-1PancreaticNormoxia18.2[5]
This compound PANC-1PancreaticNormoxia22.2[5]
NHI-1 PANC-1PancreaticHypoxia (1% O2)1.3[5]
This compound PANC-1PancreaticHypoxia (1% O2)4.0[5]
NHI-1 LPC006PancreaticNormoxia16.3[5]
NHI-1 LPC006PancreaticHypoxia (1% O2)0.9[5]
This compound LPC006PancreaticHypoxia (1% O2)1.1[5]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor potential of this compound and its derivatives.

CompoundAnimal ModelCancer TypeDosing RegimenKey FindingsReference
This compound C57BL/6 mice with B78 syngeneic melanomaMelanoma0.9 mg/kg, intra-tumoral, daily for 15 daysSuppressed tumor volume, especially when combined with immune checkpoint inhibitors (ICIs).[3]
NHI-Glc-2 Orthotopic pancreatic ductal adenocarcinoma (PDAC) modelPancreaticNot specifiedPronounced, almost complete inhibition of tumor growth compared to gemcitabine.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, SiHa) are seeded at a density of 10,000 cells/well in 96-well plates and incubated for 24 hours at 37°C.[6]

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 44 hours).[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.[6]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6]

Lactate Production Assay
  • Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer on ice.[6]

  • Centrifugation: The cell lysate is centrifuged to pellet cellular debris.[6]

  • Enzymatic Reaction: The supernatant is mixed with a substrate solution and incubated at 37°C.[6]

  • Reaction Termination: A stop solution is added to terminate the reaction.[6]

  • Absorbance Measurement: The absorbance is measured using a microplate reader to quantify the amount of lactate produced.[6]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compound for a specified duration (e.g., 48 hours).[6]

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Murine B78 Melanoma Model
  • Animal Model: C57BL/6 female mice (6-8 weeks old) are used.

  • Tumor Implantation: B78 syngeneic melanoma cells are implanted intradermally.

  • Treatment: When tumors reach a palpable size, treatment is initiated. This compound is administered intra-tumorally (IT) via percutaneous needle puncture at a dosage of 0.9 mg/kg, once daily for 15 days.[3]

  • Tumor Measurement: Tumor volume is monitored regularly throughout the study.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Glycolysis Inhibition and Apoptosis Induction

NHI2_Mechanism cluster_glycolysis Glycolysis cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA This compound This compound LDHA_inhibited LDHA (Inhibited) This compound->LDHA_inhibited Inhibits This compound->LDHA_inhibited ATP_prod ATP Production ↓ LDHA_inhibited->ATP_prod ROS_prod ROS Production ↑ LDHA_inhibited->ROS_prod Cell_Cycle_Arrest S/G2 Arrest ATP_prod->Cell_Cycle_Arrest Apoptosis Apoptosis ROS_prod->Apoptosis

Caption: this compound inhibits LDHA, leading to decreased ATP, increased ROS, apoptosis, and cell cycle arrest.

Signaling Pathway of LDHA Inhibition Leading to Apoptosis via JNK Pathway

LDHA_JNK_Apoptosis LDHA_Inhibition LDHA Inhibition (e.g., this compound) Metabolic_Stress Metabolic Stress (↓ATP, ↑ROS) LDHA_Inhibition->Metabolic_Stress JNK_Activation JNK Phosphorylation (p-JNK ↑) Metabolic_Stress->JNK_Activation Mitochondrial_Pathway Mitochondrial Apoptosis Pathway JNK_Activation->Mitochondrial_Pathway Caspase_Activation Caspase-9 & Caspase-3 Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: LDHA inhibition induces metabolic stress, activating the JNK pathway and mitochondrial apoptosis.

Experimental Workflow for In Vitro Evaluation of this compound

InVitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays Cell_Culture Cancer Cell Culture (e.g., PANC-1, B78) Seeding Seed cells in multi-well plates Cell_Culture->Seeding NHI2_Treatment Treat with this compound (Dose-response) Seeding->NHI2_Treatment Incubation Incubate for 24-72 hours NHI2_Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability Apoptosis_Assay Apoptosis (Annexin V/PI) Incubation->Apoptosis_Assay Metabolism Metabolic Assays (Lactate, ATP) Incubation->Metabolism

Caption: Workflow for in vitro testing of this compound, from cell culture to various functional assays.

ATF4-Mediated Stress Response to LDHA Inhibition

LDHA_ATF4_Stress_Response LDHA_Inhibition LDHA Inhibition (this compound) Metabolic_Stress Metabolic Stress (Amino Acid Depletion) LDHA_Inhibition->Metabolic_Stress GCN2_Activation GCN2 Kinase Activation Metabolic_Stress->GCN2_Activation eIF2a_Phosphorylation eIF2α Phosphorylation GCN2_Activation->eIF2a_Phosphorylation ATF4_Translation ATF4 Translation ↑ eIF2a_Phosphorylation->ATF4_Translation Adaptive_Genes Expression of Adaptive Genes (Amino Acid Transporters, etc.) ATF4_Translation->Adaptive_Genes Cell_Survival Cell Survival & Adaptation Adaptive_Genes->Cell_Survival

Caption: LDHA inhibition triggers a GCN2-eIF2α-ATF4 stress response pathway promoting cell survival.

Conclusion and Future Directions

The preclinical data for this compound and its derivatives strongly support its development as a novel anti-cancer agent. Its mechanism of action, targeting the metabolic vulnerability of cancer cells, offers a distinct advantage, particularly in the hypoxic microenvironment of solid tumors. The synergistic effects observed with standard chemotherapies and emerging immunotherapies highlight the potential for combination strategies to enhance therapeutic efficacy.

Future research should focus on:

  • Comprehensive in vivo studies in a broader range of cancer models, including patient-derived xenografts (PDXs).

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and delivery.

  • Investigation of potential resistance mechanisms to inform the development of next-generation inhibitors and rational combination therapies.

  • Further elucidation of the interplay between LDHA inhibition and the tumor immune microenvironment.

References

In-Depth Technical Guide: NHI-2 Selectivity for LDHA over LDHB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of Lactate Dehydrogenase A (LDHA) over Lactate Dehydrogenase B (LDHB) by the small molecule inhibitor, NHI-2. This document details the quantitative measures of this selectivity, the experimental protocols for its determination, and the underlying molecular interactions.

Quantitative Analysis of this compound Selectivity

This compound demonstrates a clear preferential inhibition of the LDHA isoform over the LDHB isoform. This selectivity is crucial for therapeutic applications targeting glycolysis in cancer, where LDHA is often upregulated. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

Target Isoform IC50 (µM) [1]Selectivity (LDHB IC50 / LDHA IC50)
LDHA14.7~3.8-fold
LDHB55.8

Mechanism of Action

This compound functions as a competitive inhibitor with respect to both the substrate, pyruvate (B1213749), and the cofactor, NADH.[1] This dual competitive mechanism contributes to its effectiveness in blocking the catalytic activity of LDH.

Experimental Protocols

The following protocols are based on established methodologies for determining the inhibitory activity of compounds against LDH isoforms. The specific parameters for the determination of this compound IC50 values are detailed in the referenced literature.

In Vitro LDH Inhibition Assay

This assay measures the enzymatic activity of LDHA and LDHB in the presence of varying concentrations of the inhibitor, this compound, by monitoring the oxidation of NADH to NAD+.

Materials:

  • Human recombinant LDHA and LDHB enzymes

  • This compound

  • NADH

  • Sodium Pyruvate

  • Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Prepare working solutions of human recombinant LDHA and LDHB in assay buffer to a final concentration that yields a linear reaction rate over the measurement period.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations for the assay.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADH solution (to a final concentration in the low micromolar range, e.g., 150 µM)

      • Varying concentrations of this compound or vehicle control (DMSO)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a solution of sodium pyruvate (to a final concentration in the low millimolar range, e.g., 2 mM).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader. The rate of decrease in absorbance corresponds to the rate of NADH oxidation and, therefore, LDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each this compound concentration.

    • Normalize the velocities to the vehicle control (considered 100% activity).

    • Plot the percentage of LDH activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Signaling Pathway of Lactate Dehydrogenase

LDHA_LDHB_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA Lactate Lactate LDHB LDHB Lactate->LDHB NAD NAD+ NAD->LDHB NADH NADH NADH->LDHA LDHA->Lactate LDHA->NAD LDHB->Pyruvate LDHB->NADH

Caption: The central role of LDHA and LDHB in the interconversion of pyruvate and lactate.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare LDHA/LDHB Solutions Reaction Combine Reagents in 96-well Plate Enzyme->Reaction Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Reaction Substrates Prepare NADH and Pyruvate Solutions Substrates->Reaction Incubation Pre-incubate at 37°C Reaction->Incubation Initiation Initiate Reaction with Pyruvate Incubation->Initiation Measurement Measure Absorbance at 340 nm Initiation->Measurement Velocity Calculate Initial Reaction Velocities Measurement->Velocity Normalization Normalize to Control Velocity->Normalization Plotting Plot Dose-Response Curve Normalization->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow for determining the IC50 of this compound against LDHA and LDHB.

Logical Relationship of this compound Selectivity

Selectivity_Logic cluster_inhibitor This compound cluster_targets Target Isoforms cluster_binding Binding Interaction cluster_outcome Outcome NHI2 This compound Structure BindingAffinity Differential Binding Affinity NHI2->BindingAffinity LDHA LDHA Active Site LDHA->BindingAffinity LDHB LDHB Active Site LDHB->BindingAffinity Selectivity Selective Inhibition of LDHA BindingAffinity->Selectivity Higher affinity for LDHA

Caption: The logical basis for the selective inhibition of LDHA by this compound.

References

Structural Analysis of NHI-2 Binding to Lactate Dehydrogenase A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of the binding of N-hydroxyindole-2-carboxylate inhibitor, NHI-2, to its target, Lactate (B86563) Dehydrogenase A (LDHA). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated molecular interactions and pathways.

Quantitative Analysis of this compound Inhibition of LDHA

The inhibitory activity of this compound against LDHA has been quantified through various biochemical assays. The following tables summarize the key inhibitory concentrations and selectivity of this compound.

Table 1: Inhibitory Potency of this compound against Lactate Dehydrogenase Isoforms

CompoundTargetIC50 (µM)Assay Condition
This compoundLDHA14.7in vitro enzyme assay[1]
This compoundLDHB55.8in vitro enzyme assay[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineAssayParameterValue (µM)Treatment Conditions
B78ProliferationEC503248 hours[1]
HeLaLactate ProductionInhibition50-2008 hours[1]
B78ProliferationInhibition12-4072 hours[1]

Structural Insights into this compound Binding to LDHA

While a dedicated crystal structure of the this compound-LDHA complex is not publicly available, molecular dynamics (MD) simulations have provided significant insights into the binding mode of this compound and its derivatives within the active site of LDHA.

This compound is a competitive inhibitor that targets the NADH binding pocket of LDHA[1][2]. MD simulations of a glucose-conjugated derivative of this compound (NHI-Glc-2) revealed that the ester group of the inhibitor forms a crucial hydrogen bond with the residue Arginine 169 (R169) in the active site of LDHA. This interaction is noted to be similar to that observed in MD simulations of the parent compound, this compound[2]. This key interaction anchors the inhibitor within the cofactor binding site, preventing the binding of NADH and subsequently inhibiting the catalytic activity of the enzyme.

Experimental Protocols

This section details the methodologies for key experiments relevant to the structural and functional analysis of this compound binding to LDHA.

LDHA Enzyme Activity Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against LDHA by monitoring the oxidation of NADH.

Materials:

  • Purified human LDHA enzyme

  • This compound compound

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Sodium pyruvate (B1213749)

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations for the IC50 curve.

    • Prepare working solutions of NADH and sodium pyruvate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the LDHA enzyme solution to each well.

    • Add the serially diluted this compound solutions to the respective wells. Include a control well with buffer/solvent only (no inhibitor).

    • Add the NADH solution to all wells.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the sodium pyruvate solution to all wells.

    • Immediately place the microplate in a plate reader and measure the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance corresponds to the rate of NADH oxidation, which is proportional to LDHA activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics between an inhibitor and its target protein.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (immobilized LDHA). This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

General Protocol:

  • Immobilization of LDHA:

    • Covalently immobilize purified LDHA onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka, kd, and KD).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (LDHA) in a sample cell. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

General Protocol:

  • Sample Preparation:

    • Prepare solutions of purified LDHA and this compound in the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent the formation of air bubbles.

  • ITC Experiment:

    • Load the LDHA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the LDHA solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to LDHA.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).

Visualizations: Workflows and Pathways

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_nhi2 Prepare this compound Serial Dilutions add_reagents Add LDHA, this compound, and NADH to Plate prep_nhi2->add_reagents prep_reagents Prepare LDHA, NADH, Pyruvate prep_reagents->add_reagents start_reaction Initiate with Pyruvate add_reagents->start_reaction measure_abs Measure Absorbance at 340 nm start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound against LDHA.

LDHA-Mediated Glycolysis and Inhibition by this compound

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA LDHA NAD NAD+ LDHA->NAD NADH NADH NADH->LDHA NHI2 This compound NHI2->LDHA Inhibition

Caption: Inhibition of the LDHA-catalyzed conversion of pyruvate to lactate by this compound.

References

Methodological & Application

Application Notes and Protocols: NHI-2 In Vitro Assay for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro efficacy of NHI-2, a lactate (B86563) dehydrogenase A (LDHA) inhibitor, on cancer cell lines. The following sections detail the mechanism of action of this compound, a comprehensive protocol for cell viability assays, and expected outcomes.

Introduction

This compound is an inhibitor of lactate dehydrogenase A (LDHA) with a reported IC50 of 14.7 µM.[1] It demonstrates selectivity for LDHA over LDHB (IC50 = 55.8 µM).[1] As an anti-glycolytic agent, this compound exhibits broad-spectrum anti-proliferative activity against cancer cells by inducing apoptosis and causing cell cycle arrest at the S and G2 phases.[1] This compound has been shown to affect the extracellular acidification rate (ECAR) and ATP production in cancer cells.[1] Furthermore, this compound has demonstrated synergistic effects when used in combination with other agents, such as Oxamate, in enhancing apoptosis.[1]

Mechanism of Action

This compound primarily functions by inhibiting LDHA, a key enzyme in the glycolytic pathway. Cancer cells often exhibit elevated rates of glycolysis, even in the presence of oxygen (the Warburg effect). By blocking LDHA, this compound disrupts lactate production and the regeneration of NAD+, which is essential for maintaining a high glycolytic flux.[1][2] This metabolic disruption leads to a decrease in ATP production, induction of apoptosis, and cell cycle arrest, ultimately inhibiting cancer cell proliferation.[1]

NHI2_Mechanism_of_Action cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+ Regeneration Lactate->Pyruvate LDHA LDHA Proliferation Cell Proliferation NHI2 This compound NHI2->LDHA Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (S/G2) Apoptosis->Proliferation CellCycleArrest->Proliferation

Figure 1: Simplified signaling pathway of this compound action in cancer cells.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various cancer cell lines.

Cell LineAssay TypeParameterValueReference
B78 (murine melanoma)Cell ProliferationEC5032 µM (48h)[1]
B78 (murine melanoma)Cell ProliferationInhibitionDecreased proliferation at ≥ 26 µM (72h)[1]
HeLaLactate ProductionInhibitionEffective at 50-200 µM (8h)[1]
LPC006 (pancreatic)Cell GrowthInhibitionEffective concentration not specified[2]
PANC-1 (pancreatic)Cell GrowthInhibitionEffective concentration not specified[2]

Experimental Protocol: Cell Viability Assay

This protocol outlines the steps for determining the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay such as MTT or MTS. These assays measure the metabolic activity of cells, which is an indicator of cell viability.

Materials
  • Cancer cell line of interest (e.g., HeLa, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (soluble in DMSO or ethanol)[2]

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution B Culture and Harvest Cells C Seed Cells in 96-well Plate B->C D Prepare Serial Dilutions of this compound C->D E Add this compound to Cells D->E F Incubate for 24-72 hours E->F G Add MTT/MTS Reagent F->G H Incubate for 1-4 hours G->H I Add Solubilization Solution (MTT only) H->I J Read Absorbance I->J K Calculate Cell Viability (%) J->K L Determine IC50/EC50 K->L

Figure 2: Workflow for the this compound in vitro cell viability assay.
Procedure

1. Cell Seeding: a. Culture cancer cells in appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO or ethanol (B145695).[2] b. On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).[1] Also, prepare a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to have triplicate wells for each condition. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][3]

3. Cell Viability Measurement (MTS Assay Example): a. Following the incubation period, add 20 µL of MTS reagent to each well.[4][5] b. Incubate the plate for 1-4 hours at 37°C, protected from light.[4][5] c. After incubation, measure the absorbance at 490 nm using a microplate reader.[5][6]

4. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

  • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. From the dose-response curve, determine the IC50 or EC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Expected Results

Treatment of cancer cell lines with this compound is expected to result in a dose-dependent decrease in cell viability. The IC50/EC50 values will vary depending on the cell line and the duration of treatment. For example, in B78 melanoma cells, an EC50 of 32 µM was observed after 48 hours of treatment.[1] A decrease in cell proliferation can be expected at concentrations starting from 26 µM after 72 hours in the same cell line.[1] The results of this assay will provide valuable information on the cytotoxic and cytostatic effects of this compound on the tested cancer cell lines.

References

Application Notes and Protocols for NHI-2 and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine, a nucleoside analog, is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][2][3] Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[1][4][5] Despite its efficacy, the development of chemoresistance often limits its clinical utility.[6][7] Combination therapy, which targets distinct but complementary cellular pathways, represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[8][9][10]

This document provides detailed application notes and experimental protocols for investigating the combination therapy of Gemcitabine with NHI-2, a hypothetical novel inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and resistance to chemotherapy. The synergistic inhibition of DNA replication by Gemcitabine and the pro-survival signaling by this compound is postulated to lead to enhanced cancer cell death.

These protocols are intended to guide researchers in the preclinical evaluation of this combination therapy, from initial cell viability and synergy assessment to the investigation of the underlying molecular mechanisms.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine as Single Agents
Cell LineCompoundIC50 (µM)
MIA PaCa-2This compound[Insert experimental data]
Gemcitabine[Insert experimental data]
PANC-1This compound[Insert experimental data]
Gemcitabine[Insert experimental data]

IC50 (half-maximal inhibitory concentration) values should be determined from dose-response curves after 72 hours of treatment.

Table 2: Synergy Analysis of this compound and Gemcitabine Combination
Cell LineCombination Ratio (this compound:Gemcitabine)Combination Index (CI) at Fa 0.5Interpretation
MIA PaCa-2[e.g., 1:1][Insert experimental data][Synergism (CI < 1), Additive (CI = 1), Antagonism (CI > 1)]
PANC-1[e.g., 1:1][Insert experimental data][Synergism (CI < 1), Additive (CI = 1), Antagonism (CI > 1)]

The Combination Index (CI) is calculated using the Chou-Talalay method.[11][12][13][14] Fa represents the fraction of cells affected (inhibited).

Table 3: Western Blot Analysis of Key Signaling Proteins
Cell LineTreatmentp-Akt (Ser473)p-mTOR (Ser2448)Cleaved PARPβ-actin
MIA PaCa-2Control[Insert densitometry data][Insert densitometry data][Insert densitometry data][Loading Control]
This compound[Insert densitometry data][Insert densitometry data][Insert densitometry data][Loading Control]
Gemcitabine[Insert densitometry data][Insert densitometry data][Insert densitometry data][Loading Control]
Combination[Insert densitometry data][Insert densitometry data][Insert densitometry data][Loading Control]

Data represent the relative protein expression levels normalized to the loading control (β-actin).

Experimental Protocols

Cell Culture
  • Culture human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17][18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and Gemcitabine in culture medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. For combination studies, add drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values). Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug using non-linear regression analysis.

Synergy Analysis

The Chou-Talalay method is widely used to quantify the interaction between two drugs.[11][12][13][14][20]

  • Experimental Design: Based on the individual IC50 values, design a dose-response matrix for the combination of this compound and Gemcitabine. This typically involves a constant ratio of the two drugs at various concentrations.

  • Data Acquisition: Perform the MTT assay as described above for the single agents and their combination.

  • Data Analysis: Use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[13][20]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of drug action.[21][22][23][24]

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound, Gemcitabine, or their combination for the desired time (e.g., 24 or 48 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis of the bands using image analysis software and normalize the expression of target proteins to the loading control.

Visualizations

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell Culture Cell Culture Single Agent Treatment Single Agent Treatment Cell Culture->Single Agent Treatment Combination Treatment Combination Treatment Cell Culture->Combination Treatment MTT Assay MTT Assay Single Agent Treatment->MTT Assay Combination Treatment->MTT Assay Western Blot Western Blot Combination Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Synergy Analysis (CI) Synergy Analysis (CI) MTT Assay->Synergy Analysis (CI) Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Experimental workflow for evaluating this compound and Gemcitabine combination therapy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Pro-survival Proteins Pro-survival Proteins mTOR->Pro-survival Proteins This compound This compound This compound->PI3K DNA DNA DNA Synthesis DNA Synthesis DNA Synthesis->DNA Gemcitabine Gemcitabine Gemcitabine->DNA Synthesis

Caption: Hypothesized signaling pathways targeted by this compound and Gemcitabine.

Logical_Relationship This compound This compound PI3K/Akt/mTOR Inhibition PI3K/Akt/mTOR Inhibition This compound->PI3K/Akt/mTOR Inhibition Gemcitabine Gemcitabine DNA Synthesis Inhibition DNA Synthesis Inhibition Gemcitabine->DNA Synthesis Inhibition Decreased Cell Survival Decreased Cell Survival PI3K/Akt/mTOR Inhibition->Decreased Cell Survival Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis Inhibition->Cell Cycle Arrest Synergistic Apoptosis Synergistic Apoptosis Decreased Cell Survival->Synergistic Apoptosis Cell Cycle Arrest->Synergistic Apoptosis

Caption: Logical relationship of the synergistic action of this compound and Gemcitabine.

References

Application Notes and Protocols for NHI-2 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "NHI-2" is not readily identifiable in the public domain. The following application notes and protocols are based on a plausible interpretation of the query, referencing a novel Nickel(II) complex (NTC) with demonstrated cytotoxic effects on cancer cell lines, which may be analogous to the intended compound. Researchers should adapt these guidelines based on the specific properties of their compound.

Application Notes

These notes provide essential information for the preparation and use of this compound, presumed to be a Nickel(II)-containing compound, for in vitro cell culture experiments. The data presented is primarily derived from studies on a similar Nickel(II) complex (NTC) and should be considered as a reference.[1][2]

General Information

Nickel(II) compounds have been investigated for their potential as anti-cancer agents.[1][2] One such novel Nickel(II) complex (NTC) has been shown to induce apoptosis in human colon cancer cell lines.[1][2] The preparation of a sterile, accurate stock solution is the first critical step for reproducible in vitro studies.

Solubility and Stability

The solubility of Nickel(II) hydroxide (B78521) is generally low in water.[3][4][5] For cell culture applications, organic solvents like Dimethyl Sulfoxide (DMSO) are often used to dissolve such compounds. It is crucial to determine the optimal solvent and concentration to avoid precipitation in the culture medium. The stability of the stock solution should be evaluated, and it is generally recommended to store stock solutions at -20°C or -80°C to minimize degradation.[6] For some compounds, storage in amber vials is necessary to prevent photodecomposition.[6]

Recommended Working Concentrations

The effective concentration of a compound is cell-line dependent. For the reference Nickel(II) complex (NTC), the half-maximal inhibitory concentration (IC50) against WiDr and HT-29 human colon cancer cells was determined after 24 hours of treatment.[1][2]

Cell LineIC50 Value (24h treatment)
WiDr6.07 ± 0.22 µM
HT-296.26 ± 0.13 µM
Table 1: IC50 values of a reference Nickel(II) complex (NTC) against human colon cancer cell lines.[1][2]

It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a hypothetical this compound compound, assuming it has properties similar to the Nickel(II) complex (NTC).

Materials:

  • This compound compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Safety Precautions: Work in a chemical fume hood. Wear appropriate PPE to avoid inhalation and skin contact.

  • Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.

  • Dissolving the Compound: In the fume hood, add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, you would add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be beneficial if the compound is difficult to dissolve.

  • Sterilization: The stock solution prepared in anhydrous DMSO is considered sterile. No further filtration is typically required if sterile techniques are followed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent Sterile Technique vortex Vortex to Dissolve add_solvent->vortex sonicate Sonicate (Optional) vortex->sonicate aliquot Aliquot into Tubes vortex->aliquot sonicate->aliquot store Store at -20°C / -80°C aliquot->store

Figure 1: Workflow for preparing this compound stock solution.

Signaling Pathway of Apoptosis Induced by a Nickel(II) Complex

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway nhi2_ext This compound (NTC) caspase8 Caspase-8 Activation nhi2_ext->caspase8 nfkb Suppression of NF-κB Translocation nhi2_ext->nfkb caspase37 Caspase-3/7 Activation caspase8->caspase37 nhi2_int This compound (NTC) mito Mitochondria nhi2_int->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Figure 2: Apoptotic pathways induced by a Nickel(II) complex.

References

Application Notes and Protocols for Interleukin-2 (IL-2) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of recombinant Interleukin-2 (B1167480) (IL-2) in preclinical animal studies, with a focus on cancer models. The information compiled is based on various in vivo studies and is intended to guide researchers in designing and executing their experiments.

Introduction

Interleukin-2 (IL-2) is a potent cytokine that plays a crucial role in the proliferation and activation of T cells and Natural Killer (NK) cells, making it a key molecule in immunotherapy.[1][2][3] Recombinant human IL-2 (rhIL-2) is utilized in animal models to investigate its anti-tumor efficacy, either as a standalone therapy or in combination with other treatments like cancer vaccines or checkpoint inhibitors.[4][5][6] The administration of IL-2 in animal studies requires careful consideration of dosage, route of administration, and animal monitoring to ensure both efficacy and animal welfare.

Data Presentation: IL-2 Administration Parameters in Animal Studies

The following tables summarize quantitative data from various animal studies involving IL-2 administration.

Table 1: IL-2 Dosage and Administration Routes in Murine Cancer Models

Animal ModelCancer TypeIL-2 DosageAdministration RouteReference
C57BL/6 MiceMCA-207 Sarcoma20,000 - 40,000 IU/doseSystemic (Intraperitoneal)[4]
C57BL/6 MiceLewis Lung Carcinoma60 µg F8-IL2 fusion proteinIntratumoral[7]
BALB/c MiceCT26 Colon CarcinomaL19-IL2 fusion proteinIntravenous[5]
C57BL/6 MiceB16F10 Melanoma1,000 - 100,000 IUSubcutaneous[8]
BALB/c MiceK1735M2 MelanomaF8-IL2 fusion proteinIntravenous[6]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of IL-2 in Animal Models

Animal ModelIL-2 FormulationKey FindingsReference
Cynomolgus MonkeysIgG-IL2 Fusion ProteinProlonged in vivo activation and increased regulatory T cells compared to Proleukin (standard IL-2).[9]
MiceNKTR-214 (IL-2 prodrug)Sustained signaling and preferential activation of CD8+ T cells over regulatory T cells.[10][11]
Normal DogsHuman Recombinant IL-2Marked lymphocytosis and eosinophilia; enhanced in vitro lysis of tumor cells by PBLs.[12]

Experimental Protocols

Protocol 1: Preparation of Recombinant Human IL-2 for In Vivo Administration

This protocol outlines the steps for reconstituting and diluting lyophilized recombinant human IL-2 for use in animal studies.

Materials:

  • Lyophilized Recombinant Human IL-2 (rhIL-2)

  • Sterile, deionized water or 100 mM acetic acid[13][14]

  • Sterile phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) or mouse serum albumin (MSA) (optional, for stabilization)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

Procedure:

  • Pre-centrifugation: Before opening, briefly centrifuge the vial of lyophilized rhIL-2 to ensure the powder is at the bottom.[15][16]

  • Reconstitution:

    • Reconstitute the lyophilized rhIL-2 with sterile, deionized water or 100 mM acetic acid to a stock concentration of 0.1-1.0 mg/mL.[13][14][17] The choice of reconstitution buffer may depend on the manufacturer's instructions.

    • Gently pipette the solution up and down to ensure the protein is fully dissolved. Avoid vigorous vortexing.

  • Dilution:

    • For long-term storage of the stock solution, it is recommended to add a carrier protein like 0.1% BSA or HSA to prevent degradation.[16]

    • Prepare working dilutions of rhIL-2 in sterile PBS immediately before injection. The final concentration will depend on the desired dose and injection volume.

  • Storage:

    • Store the reconstituted stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16]

    • Lyophilized rhIL-2 should be stored at -20°C.[13]

Protocol 2: Administration of IL-2 in a Murine Melanoma Model

This protocol provides a general workflow for a subcutaneous IL-2 administration study in mice bearing melanoma tumors.

Materials and Animals:

  • C57BL/6 mice

  • B16F10 melanoma cells

  • Prepared rhIL-2 solution

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Calipers for tumor measurement

  • Animal scale

  • Appropriate animal housing and husbandry supplies

Procedure:

  • Tumor Cell Implantation:

    • Inject a suspension of B16F10 melanoma cells (e.g., 1 x 10^5 cells in 100 µL PBS) subcutaneously into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).

  • IL-2 Administration:

    • Once tumors have reached the desired size, randomize the mice into treatment and control groups.

    • Administer the prepared rhIL-2 solution subcutaneously at a site distant from the tumor. A typical dose might range from 1,000 to 100,000 IU per mouse.[8] The control group should receive a vehicle control (e.g., PBS).

    • The frequency of administration can vary, for example, daily or every other day for a specified period.

  • Monitoring Animal Health and Tumor Response:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, ruffled fur, lethargy, or injection site reactions.[12]

    • Continue to measure tumor volume throughout the treatment period.

    • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, flow cytometry).

Visualizations

IL-2 Signaling Pathway

IL2_Signaling_Pathway IL2R_alpha IL-2Rα (CD25) IL2R_beta IL-2Rβ (CD122) JAK1 JAK1 IL2R_beta->JAK1 activates PI3K PI3K IL2R_beta->PI3K activates IL2R_gamma γc (CD132) JAK3 JAK3 IL2R_gamma->JAK3 activates STAT5 STAT5 JAK1->STAT5 phosphorylates MAPK MAPK/ERK JAK1->MAPK activates JAK3->STAT5 phosphorylates Proliferation Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation Akt Akt PI3K->Akt activates Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation IL2 IL-2 IL2->IL2R_alpha IL2->IL2R_beta IL2->IL2R_gamma Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers) tumor_implantation->tumor_growth randomization Randomization of Animals (Treatment vs. Control) tumor_growth->randomization il2_admin IL-2 Administration (Specified dose, route, and schedule) randomization->il2_admin monitoring Daily Monitoring (Weight, clinical signs, tumor volume) il2_admin->monitoring endpoint Study Endpoint (e.g., tumor size limit, time) monitoring->endpoint analysis Tissue Collection & Analysis (Tumors, spleen, blood) endpoint->analysis end End analysis->end

References

Application Notes and Protocols: Measuring Lactate Production After NHI-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of oncology and metabolic research, the targeting of tumor metabolism has emerged as a promising therapeutic strategy. Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) production, even in the presence of oxygen. Lactate dehydrogenase A (LDHA), a key enzyme that catalyzes the conversion of pyruvate (B1213749) to lactate, plays a pivotal role in this metabolic reprogramming. The small molecule NHI-2 is an inhibitor of LDHA, demonstrating anti-glycolytic and anti-proliferative activity in various cancer cell lines.[1][2] This document provides detailed protocols for the treatment of cells with this compound and the subsequent measurement of lactate production, a critical readout for assessing the compound's efficacy.

Data Presentation

The following table summarizes quantitative data regarding the effects of this compound on cancer cells.

ParameterCell LineConcentrationTreatment DurationEffect
Lactate Production HeLa50-200 µM8 hoursInhibition of lactate production.[1]
IC50 (LDHA Inhibition) -14.7 µM-Half-maximal inhibitory concentration against LDHA.[1]
EC50 (Cell Viability) B7832 µM48 hoursHalf-maximal effective concentration for reducing cell viability.[1]
Cell Proliferation B7812-40 µM72 hoursInhibition of cell proliferation.[1]
Apoptosis B7840 µM24 hoursIncreased apoptosis when combined with Oxamate.[1]
Cell Cycle B7840 µM24 hoursInduces cell cycle arrest at S and G2 phases.[1]

Signaling Pathway

The inhibition of LDHA by this compound directly impacts the glycolytic pathway. Under normal glycolytic conditions, pyruvate is converted to lactate by LDHA, a process that also regenerates NAD+ from NADH. This NAD+ is essential for the continuation of glycolysis. By inhibiting LDHA, this compound prevents the conversion of pyruvate to lactate, leading to a decrease in extracellular lactate levels and an increase in the intracellular NADH/NAD+ ratio.[3][4] This disruption in the glycolytic pathway can lead to reduced ATP production and increased oxidative stress, ultimately contributing to the inhibition of cancer cell proliferation and induction of apoptosis.[4][5]

LDHA_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_LDHA_reaction LDHA-Mediated Reaction cluster_redox Redox Balance Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps LDHA LDHA Lactate Lactate Pyruvate->Lactate   CellularEffects Decreased Cell Proliferation Increased Apoptosis LDHA->Lactate NAD NAD+ LDHA->NAD Regenerates LDHA->CellularEffects Impacts NADH NADH NAD->NADH NHI2 This compound NHI2->LDHA Inhibits

Caption: Inhibition of LDHA by this compound blocks lactate production.

Experimental Workflow

The general workflow for measuring lactate production after this compound treatment involves cell culture, treatment with the inhibitor, collection of the cell culture supernatant, and subsequent quantification of lactate using a colorimetric assay.

Caption: Workflow for lactate measurement post-NHI-2 treatment.

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol describes the treatment of cultured cancer cells with this compound prior to the measurement of extracellular lactate.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well or 24-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed cells in a multi-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment. For a 96-well plate, a starting density of 5,000-10,000 cells per well is recommended.

  • Preparation of this compound Working Solutions:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. For example, to achieve final concentrations of 50, 100, and 200 µM, prepare intermediate dilutions at 2x the final concentration.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 8 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

    • Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells or debris.

    • Transfer the clarified supernatant to a new tube for immediate use in the lactate assay or store at -80°C for later analysis.

Protocol 2: Colorimetric Lactate Assay

This protocol is adapted from a cost-effective, LDH-based colorimetric assay for the quantification of L-lactate in cell culture supernatant.[6][7][8]

Materials:

  • Clarified cell culture supernatant (from Protocol 1)

  • L-Lactate standard solution (e.g., 1 M sodium L-lactate)

  • Complete cell culture medium (same as used for cell culture, to be used as a blank and for standard curve preparation)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 490 nm with a reference wavelength of 650 nm.

  • Reagents for Assay Buffer:

    • Tris-Base (0.2 mol/L, pH 8.2)

    • β-Nicotinamide adenine (B156593) dinucleotide (β-NAD) solution (e.g., 22 mg/mL in water)

    • Iodonitrotetrazolium chloride (INT) solution (e.g., 10 mg/mL in 67% methanol)

    • 1-Methoxyphenazine methosulfate (1-Methoxy-PMS) solution (e.g., 25 mg/mL in DMSO)

    • L-Lactate Dehydrogenase (L-LDH) (e.g., 5 mg/mL)

Procedure:

  • Preparation of L-Lactate Standards:

    • Prepare a series of L-lactate standards with concentrations ranging from 0.375 to 12 mmol/L.[6] Dilute the 1 M sodium L-lactate stock solution in the same complete cell culture medium used for the experiment.

  • Preparation of Assay Buffer (prepare fresh):

    • For a 5 mL final volume (sufficient for approximately 100 reactions), combine the following:

      • 4250 µL of 0.2 mol/L Tris-Base (pH 8.2)

      • 500 µL of β-NAD solution

      • 250 µL of INT solution

      • 1 µL of L-LDH

      • 1.1 µL of 1-Methoxy-PMS solution

    • Mix gently by inverting the tube. Protect from light.

  • Assay Procedure:

    • Add 50 µL of the complete cell culture medium to the blank wells of the 96-well plate.

    • Add 50 µL of each L-lactate standard to their respective wells in duplicate.

    • Add 50 µL of each cell culture supernatant sample to their respective wells in duplicate.

    • Add 50 µL of the freshly prepared Assay Buffer to all wells.[8]

  • Incubation:

    • Incubate the plate for 1 hour at room temperature in the dark.[7][8]

  • Measurement:

    • Read the absorbance at 490 nm with a reference wavelength of 650 nm using a microplate reader.[7][8]

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Generate a standard curve by plotting the background-subtracted absorbance of the standards against their known concentrations.

    • Determine the lactate concentration in the samples by interpolating their absorbance values from the standard curve.

    • If samples were diluted, multiply the calculated concentration by the dilution factor.

Conclusion

The protocols outlined in this document provide a comprehensive guide for researchers to assess the inhibitory effect of this compound on lactate production in cancer cells. Accurate and consistent measurement of lactate is a key indicator of the compound's on-target activity and its potential as an anti-cancer therapeutic. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the experimental design.

References

Probing the Inhibition of Lactate Dehydrogenase A (LDHA) by NHI-2: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization and quantification of Lactate Dehydrogenase A (LDHA) inhibition by the small molecule inhibitor, NHI-2. The following protocols and data presentation are designed to offer a robust framework for investigating the molecular effects of this compound on cancer cells, particularly focusing on its impact on LDHA expression and downstream signaling pathways.

Introduction

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer types, LDHA is overexpressed, contributing to the Warburg effect and promoting tumor progression, metastasis, and resistance to therapy. This compound is a known inhibitor of LDHA, demonstrating anti-proliferative effects in various cancer cell lines by disrupting cancer cell metabolism.[1] Western blotting is an indispensable technique to elucidate the mechanism of action of this compound by directly assessing its impact on LDHA protein levels and related signaling cascades.

Data Presentation

The following table summarizes the dose-dependent effects of this compound on the expression of LDHA and key downstream signaling proteins, as determined by quantitative Western blot analysis. The data is presented as a percentage of protein expression relative to an untreated control.

Target ProteinThis compound Concentration (µM)Treatment Time (hours)% Protein Expression (Normalized to Loading Control)
LDHA 0 (Control)24100%
102475%
252450%
502425%
p-JNK 0 (Control)24100%
5024Increased
p-ERK 0 (Control)24100%
5024Decreased
p-AKT 0 (Control)24100%
5024Decreased

Note: The quantitative data in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Signaling Pathways and Experimental Workflow

The inhibition of LDHA by this compound can impact several downstream signaling pathways that are crucial for cancer cell survival and proliferation. The following diagrams illustrate the simplified signaling cascade and the experimental workflow for Western blot analysis.

LDHA_Inhibition_Pathway NHI2 This compound LDHA LDHA NHI2->LDHA inhibits JNK_pathway JNK Pathway (Apoptosis) LDHA->JNK_pathway influences ERK_pathway ERK Pathway (Proliferation) LDHA->ERK_pathway influences AKT_pathway AKT Pathway (Survival) LDHA->AKT_pathway influences Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA Glycolysis Glycolysis Glycolysis->Pyruvate

Caption: Simplified signaling pathway of LDHA inhibition by this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Analysis cell_culture 1. Cell Culture & Treatment with this compound cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Preparation with Laemmli Buffer protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection quantification 11. Densitometry & Analysis detection->quantification

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cancer cells (e.g., HeLa, PANC-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 10, 25, 50 µM).

  • Incubation: Remove the old medium from the cells and replace it with the this compound containing medium. Incubate the cells for the desired treatment duration (e.g., 24 hours).

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer (see recipe below) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

RIPA Lysis Buffer Recipe:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium Deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add fresh protease and phosphatase inhibitor cocktails just before use.

SDS-PAGE and Protein Transfer
  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

Immunoblotting and Detection
  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in the blocking buffer according to the recommended dilutions (see table below).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

Primary AntibodyRecommended Dilution
Rabbit anti-LDHA1:1000
Rabbit anti-phospho-JNK1:1000
Rabbit anti-JNK1:1000
Rabbit anti-phospho-ERK1/21:2000
Rabbit anti-ERK1/21:1000
Rabbit anti-phospho-AKT1:1000
Rabbit anti-AKT1:1000
Mouse anti-β-actin1:5000
  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

Quantification of Western Blot Data
  • Image Acquisition: Ensure that the captured images are not saturated.

  • Densitometry Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the band intensity.

    • Draw a rectangle around each band to measure the mean gray value.

    • Measure the background intensity near each band and subtract it from the band intensity.

  • Normalization:

    • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin) in the same lane.

  • Data Presentation:

    • Express the results as a fold change or percentage relative to the untreated control.

By following these detailed protocols, researchers can reliably perform Western blot analysis to investigate the inhibitory effects of this compound on LDHA and its downstream signaling pathways, providing valuable insights into its potential as a therapeutic agent.

References

Application Notes and Protocols for Cell Cycle Analysis of NIH/3T3 Cells using Flow Cytometry with Propidium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell cycle analysis is a fundamental technique in cell biology and is crucial for understanding cellular proliferation, differentiation, and apoptosis. Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely adopted method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1] PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[2][3][4] Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cell cycle phases.[4][5] This document provides detailed application notes and protocols for performing cell cycle analysis on the NIH/3T3 mouse fibroblast cell line, a common model in cancer research and drug development.

Principle of the Assay

When a population of cells is fixed, permeabilized, and stained with PI, flow cytometry can be used to measure the fluorescence of individual cells. The resulting data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • G0/G1 Phase: Cells in the G0 (quiescent) and G1 (first gap) phases have a normal diploid DNA content (2N) and will appear as the first major peak on the histogram.

  • S Phase: During the S (synthesis) phase, cells are actively replicating their DNA. These cells will have a DNA content between 2N and 4N and will be distributed between the G0/G1 and G2/M peaks.

  • G2/M Phase: Cells in the G2 (second gap) and M (mitosis) phases have a tetraploid DNA content (4N) and will form the second major peak on the histogram, with approximately twice the fluorescence intensity of the G0/G1 peak.[5]

  • Sub-G1 Peak: A peak with lower DNA content than the G0/G1 peak is often observed and is indicative of apoptotic cells with fragmented DNA.

Experimental Workflow

The general workflow for cell cycle analysis using PI staining and flow cytometry involves several key steps, from cell culture and harvesting to data analysis.

Workflow Experimental Workflow for Cell Cycle Analysis cluster_prep Cell Preparation cluster_fix Fixation & Staining cluster_acq Data Acquisition & Analysis cell_culture 1. NIH/3T3 Cell Culture harvesting 2. Cell Harvesting (Trypsinization) cell_culture->harvesting washing 3. Washing with PBS harvesting->washing fixation 4. Fixation (Cold 70% Ethanol) washing->fixation staining 5. Staining with PI/RNase Solution fixation->staining acquisition 6. Flow Cytometry Acquisition staining->acquisition analysis 7. Data Analysis (Cell Cycle Modeling) acquisition->analysis

Caption: A flowchart illustrating the major steps in cell cycle analysis.

Detailed Protocols

Reagents and Materials
  • NIH/3T3 cells

  • Complete growth medium (e.g., DMEM with 10% fetal bovine serum)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[6]

  • Flow cytometer

  • Centrifuge

  • 15 mL conical tubes

  • Flow cytometry tubes

Protocol 1: Preparation and Fixation of NIH/3T3 Cells
  • Cell Culture: Culture NIH/3T3 cells in appropriate flasks or plates until they reach the desired confluency. For asynchronous populations, cells should be in the exponential growth phase.

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with sterile PBS.

    • Add trypsin-EDTA to detach the cells from the culture vessel.

    • Once detached, add complete growth medium to inactivate the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Counting: Determine the cell number to ensure an optimal concentration for staining (approximately 1 x 10^6 cells per sample).[7]

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • Gently vortex the cell suspension.

    • While vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cells.[2][4][9] This is a critical step to prevent cell clumping.[2]

    • Incubate the cells in ethanol for at least 30 minutes on ice or at -20°C.[6][10] Cells can be stored in 70% ethanol at -20°C for several weeks.[2]

Protocol 2: Propidium Iodide Staining and Flow Cytometry
  • Rehydration:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.[4]

    • Decant the ethanol carefully.

    • Resuspend the cell pellet in 5 mL of PBS to rehydrate the cells.

    • Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[11] RNase A is essential to degrade RNA, which can also be stained by PI, ensuring that the fluorescence signal is specific to DNA.[2]

    • Incubate the cells for 15-30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser.

    • Collect PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3, typically around 600 nm).[2]

    • Use a linear scale for the PI fluorescence parameter.[6]

    • Collect at least 10,000 single-cell events.[6]

    • Run samples at a low flow rate to improve data resolution and minimize the coefficient of variation (CV) of the G0/G1 peak.[7][12]

  • Data Analysis:

    • Gate on the main cell population using a forward scatter (FSC) versus side scatter (SSC) dot plot to exclude debris.

    • Use a plot of fluorescence area versus fluorescence height or width to gate out doublets and aggregates, which can be misinterpreted as G2/M cells.[6][9]

    • Generate a histogram of PI fluorescence for the single-cell population.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

The following table presents example data on the cell cycle distribution of NIH/3T3 cells synchronized by serum starvation and then restimulated.

Time after Serum Restimulation (hours)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0~85%~5%~10%
12~80%~10%~10%
24~40%~50%~10%
36~20%~20%~60%
48~60%~15%~25%

Data is representative and adapted from studies on synchronized NIH/3T3 cells. Actual percentages may vary based on experimental conditions.[13]

Cell Cycle Regulation

The progression through the cell cycle is a tightly regulated process controlled by the sequential activation and inactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins.[14]

CellCycle Simplified Mammalian Cell Cycle Control cluster_checkpoints Checkpoints G1 G1 Phase S S Phase G1->S Cyclin D/CDK4/6 Cyclin E/CDK2 G1_S_checkpoint G1/S Checkpoint G2 G2 Phase S->G2 Cyclin A/CDK2 M M Phase G2->M Cyclin B/CDK1 G2_M_checkpoint G2/M Checkpoint M->G1

Caption: Key cyclin-CDK complexes driving cell cycle progression.

Troubleshooting

Problem Possible Cause Solution
High CV of G0/G1 peak - High flow rate[7][12] - Improper cell fixation (clumping)[2] - Inadequate staining- Decrease the flow rate during acquisition.[7][12] - Ensure dropwise addition of cold ethanol while vortexing.[2][9] - Optimize PI concentration and incubation time.
No distinct G2/M peak - Cells are not proliferating (e.g., contact inhibited or quiescent)[15] - Insufficient cell number- Ensure cells are harvested during exponential growth.[7] - Start with an adequate number of cells (e.g., 1x10^6).
Excessive debris - Cell death during harvesting or preparation- Handle cells gently; avoid harsh vortexing or high-speed centrifugation.[7] - Use fresh buffers.[7]
Broad S-phase peak - Asynchronous cell population- This is expected for a normally cycling population. For sharper peaks, cell synchronization may be necessary.
Signal too weak or absent - Insufficient PI staining - Instrument settings incorrect- Increase PI concentration or incubation time. - Ensure correct laser and filter configuration and adjust PMT voltages.

References

Application Notes and Protocols for Assessing Apoptosis with NHI-2 using Annexin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHI-2 is a potent and selective inhibitor of lactate (B86563) dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. LDHA is a key enzyme in this process, responsible for the conversion of pyruvate (B1213749) to lactate.[2][3][4][5] Inhibition of LDHA by this compound disrupts cancer cell metabolism, leading to a decrease in ATP production, an increase in oxidative stress, and ultimately, the induction of apoptosis.[2][4][6] this compound has demonstrated anti-proliferative activity in various cancer cells and enhances apoptosis, making it a promising candidate for cancer therapy.[1]

The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells.[7][8] When used in conjunction with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, the Annexin V assay allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic or necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[9][10]

These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cells treated with the LDHA inhibitor this compound, using the Annexin V/PI flow cytometry assay.

Mechanism of this compound Induced Apoptosis

This compound functions as an inhibitor of Lactate Dehydrogenase A (LDHA), a pivotal enzyme in anaerobic glycolysis. By blocking the conversion of pyruvate to lactate, this compound instigates a series of metabolic changes within cancer cells that culminate in apoptosis. The inhibition of LDHA leads to a reduction in ATP and NAD+ levels, which in turn causes mitochondrial-mediated oxidative stress.[2][4] This metabolic disruption can activate signaling pathways such as the JNK pathway and modulate the expression of Bcl-2 family proteins, leading to the initiation of the apoptotic cascade.[3][11][12]

NHI2_Apoptosis_Pathway This compound Induced Apoptosis Signaling Pathway NHI2 This compound LDHA LDHA Inhibition NHI2->LDHA Glycolysis Glycolysis Disruption LDHA->Glycolysis ATP_depletion ATP Depletion Glycolysis->ATP_depletion Oxidative_Stress Oxidative Stress (ROS Production) Glycolysis->Oxidative_Stress Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Activation ATP_depletion->Mitochondrial_Pathway JNK_Pathway JNK Signaling Pathway Activation Oxidative_Stress->JNK_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., decreased Bcl-2, increased Bax) JNK_Pathway->Bcl2_Family Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis AnnexinV_Workflow Experimental Workflow for Assessing Apoptosis cluster_induction Apoptosis Induction cluster_staining Annexin V/PI Staining cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed Cancer Cells NHI2_Treatment Treat with this compound (and Vehicle Control) Cell_Seeding->NHI2_Treatment Incubation Incubate for 24 hours NHI2_Treatment->Incubation Harvest_Cells Harvest Cells (Adherent & Suspension) Incubation->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend Stain_AnnexinV Stain with Annexin V-FITC Resuspend->Stain_AnnexinV Stain_PI Stain with Propidium Iodide Stain_AnnexinV->Stain_PI Flow_Cytometry Analyze by Flow Cytometry Stain_PI->Flow_Cytometry Data_Analysis Quadrant Analysis to Quantify Cell Populations Flow_Cytometry->Data_Analysis

References

Troubleshooting & Optimization

NHI-2 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the lactate (B86563) dehydrogenase A (LDHA) inhibitor, NHI-2, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I have just received this compound, and it is not dissolving in my aqueous experimental buffer. What should be my initial step?

A1: The recommended first step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its excellent solubilizing capacity for a wide range of organic molecules.[1] From this concentrated stock, you can then make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid impacting the biological system.[1]

Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?

A2: Besides DMSO, other frequently used organic solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The selection of the solvent can depend on the specific chemical properties of the compound and the tolerance of your experimental setup to that particular solvent.[1]

Q3: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common challenge with hydrophobic compounds. The initial troubleshooting step is to try lowering the final concentration of this compound in your experiment, as it might be soluble at a lower concentration.[2] If precipitation persists, you may need to explore co-solvent systems or the use of solubilizing excipients.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming, for instance, to 37°C, can aid in the dissolution of some compounds.[2][3] However, caution is advised as excessive heat can lead to the degradation of the compound.[3] It is recommended to use gentle and brief warming in a water bath.

Q5: How can I determine the optimal solvent and concentration for this compound in my experiment?

A5: A systematic solubility test is the most effective way to determine the best solvent and the maximum soluble concentration for this compound in your specific experimental buffer. This involves preparing a high-concentration stock solution and then making serial dilutions into your buffer, followed by a visual or microscopic inspection for any precipitation.[2]

Troubleshooting Guide for this compound Solubility

This guide provides a tiered approach to systematically address solubility challenges with this compound.

Tier 1: Initial Dissolution in an Organic Solvent

The first step is always to create a concentrated stock solution in an appropriate organic solvent.

Experimental Protocol: Preparation of a Concentrated Stock Solution

  • Preparation : Allow the vial containing the lyophilized this compound powder and your chosen high-purity organic solvent (e.g., DMSO) to come to room temperature to prevent condensation.[2]

  • Solvent Addition : Using a calibrated pipette, add the calculated volume of the organic solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution : Gently vortex or swirl the vial to mix the contents. If necessary, you can warm the solution for 2-5 minutes at 37°C to aid dissolution.[2] Sonication for 5-10 minutes can also be beneficial.[3]

  • Verification : Visually inspect the solution to ensure it is clear and free of any visible particulate matter.[2][3]

  • Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Tier 2: Addressing Precipitation in Aqueous Solutions

If you observe precipitation when diluting your this compound stock solution into your aqueous experimental medium, follow these steps.

Troubleshooting Workflow for Aqueous Solutions

G start Precipitation Observed in Aqueous Buffer step1 Lower Final Concentration of this compound start->step1 step2 Use a Co-Solvent System step1->step2 Fails end_s Solution is Clear step1->end_s Successful step3 Adjust pH of the Aqueous Buffer step2->step3 Fails step2->end_s Successful step4 Proceed to Tier 3: Excipients step3->step4 Fails step3->end_s Successful end_f Precipitation Persists step4->end_f

Caption: Troubleshooting workflow for this compound precipitation.

  • Decrease Final Concentration : This is the simplest first step. The compound may be soluble at a lower concentration in your aqueous buffer.[2]

  • Use a Co-solvent System : If a single organic solvent isn't sufficient, a co-solvent system might be effective. This involves using a mixture of solvents to prepare the stock solution or adding a co-solvent to the final aqueous medium.[1] A common formulation for in vivo studies is a mixture of DMSO, PEG300, and Tween-80 in saline.[2] For in vitro work, ensure the final concentration of all organic solvents is non-toxic to your cells.

  • pH Adjustment : For compounds with ionizable groups, modifying the pH of the aqueous buffer can significantly enhance solubility.[1] It is important to determine the pKa of your compound if possible and test a range of pH values. Keep in mind that the optimal pH for solubility might not be compatible with your biological assay.[1]

Tier 3: Advanced Solubilization with Excipients

If the above methods are unsuccessful, you can employ solubilizing excipients. These are additives that increase the apparent solubility of a compound.

Common Solubilizing Excipients

Excipient TypeExamplesMechanism of Action
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin's non-polar cavity, while the exterior remains water-soluble.[4]
Surfactants Tween 80, Solutol HS-15Form micelles that incorporate the poorly soluble compound into their hydrophobic core, allowing for dispersion in aqueous solutions.[4]

Experimental Protocol: Formulation with a Solubilizing Excipient (HP-β-CD)

  • Prepare Excipient Stock : Prepare a stock solution of the excipient in your aqueous buffer (e.g., 20% w/v HP-β-cyclodextrin in PBS).[1]

  • Add Compound : Add your this compound compound to the excipient solution to reach the desired final concentration.

  • Dissolution : Agitate the mixture until the compound is fully dissolved. This might require extended vortexing, sonication, or overnight stirring at room temperature.[1]

  • Sterilization and Clarification : Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved particulates.[1]

  • Dilution : Perform serial dilutions of this formulated stock solution into your final assay medium.

This compound Mechanism of Action: LDHA Inhibition

This compound is an inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[5] By inhibiting LDHA, this compound disrupts the conversion of pyruvate (B1213749) to lactate, leading to a decrease in lactate production and affecting the cellular energy metabolism.[5] This can induce apoptosis and cell cycle arrest in cancer cells.[5]

G cluster_glycolysis Glycolysis cluster_effects Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate NADH to NAD+ LDHA LDHA Apoptosis Apoptosis LDHA->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest LDHA->CellCycleArrest Leads to NHI2 This compound NHI2->LDHA Inhibits

Caption: this compound inhibits LDHA in the glycolytic pathway.

References

Technical Support Center: Navigating Common Pitfalls in Non-Human Primate (NHP) Immunology Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during non-human primate (NHP) immunology studies.

General Troubleshooting

Question: We are observing significant inter-animal variability in our immunological data. How can we manage and interpret this?

Answer:

High inter-animal variability is a well-documented challenge in NHP research due to their outbred nature.[1][2] Unlike inbred mouse strains, NHPs exhibit genetic diversity similar to humans, leading to a wider range of immune responses.

Troubleshooting Steps:

  • Increase Sample Size: While ethical and cost considerations are crucial, a larger sample size can help distinguish true biological effects from random individual variation.

  • Thorough Baseline Characterization: Establish comprehensive baseline immunological parameters for each animal before the study begins. This allows each animal to serve as its own control and helps identify outliers.

  • Standardize Procedures: Meticulously standardize all experimental procedures, from animal handling and sample collection to processing and analysis. Minor variations can introduce significant data scatter.

  • Advanced Statistical Analysis: Consult with a biostatistician to employ appropriate statistical models that can account for and analyze variability.

  • Acknowledge and Report Variability: Transparently report the observed variability in publications and internal documents. This contributes to a more accurate understanding of the NHP model.

Assay-Specific Troubleshooting Guides

Flow Cytometry

Question: We are having trouble with our NHP flow cytometry assay, specifically with weak or no signal. What are the likely causes and solutions?

Answer:

Weak or no signal in NHP flow cytometry can stem from several factors, often related to antibody cross-reactivity and sample quality. Many antibodies used in NHP research are designed for human use and their cross-reactivity can be variable.[1]

Troubleshooting Guide:

Potential Cause Recommended Solution
Poor Antibody Cross-Reactivity Validate all antibodies for the specific NHP species and individual animal if possible. Titrate antibodies to determine the optimal concentration.
Low Target Antigen Expression If expecting low expression, use bright fluorochromes and consider amplification strategies. Ensure the cell type of interest is sufficiently represented in the sample.
Inadequate Sample Quality Use fresh whole blood whenever possible, as frozen PBMCs can lead to cell loss and altered marker expression.[3] Optimize cell isolation and processing protocols to maintain cell viability.
Incorrect Instrument Settings Ensure the flow cytometer is properly calibrated with compensation controls specific to the antibody panel and NHP species.

Experimental Protocol: NHP T-Cell Phenotyping using Flow Cytometry

This protocol outlines a method for identifying T-lymphocyte subsets in NHP whole blood.

Materials:

  • NHP whole blood collected in EDTA tubes

  • NHP T-Lymphocyte Cocktail (e.g., CD3-FITC, CD4-PE, CD8-PerCP)[4]

  • Red blood cell (RBC) lysis buffer

  • Wash buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Aliquot 100 µL of whole blood into a flow cytometry tube.[5]

  • Add the pre-titrated antibody cocktail to the tube.

  • Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

  • Add 2 mL of 1X RBC lysis buffer and incubate for 10 minutes at room temperature in the dark.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells by adding 2 mL of wash buffer, vortexing gently, and centrifuging at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 300-500 µL of wash buffer.

  • Acquire the samples on a calibrated flow cytometer.

ELISpot Assay

Question: Our NHP ELISpot plates have high background, making it difficult to interpret the results. What could be causing this?

Answer:

High background in NHP ELISpot assays is a frequent issue that can obscure true antigen-specific responses. This can be caused by both technical and biological factors. Studies have shown that elevated immune activation in the animal can contribute to spontaneous IFN-γ secretion, leading to higher background spots.[6][7]

Troubleshooting Guide:

Potential Cause Recommended Solution
Suboptimal Cell Viability Ensure high cell viability (>90%) after isolation. Dead cells can non-specifically bind antibodies and release cytokines.
Inadequate Washing Thoroughly wash plates after each step to remove unbound reagents. Take care to wash both the top and bottom of the membrane.[8]
Pre-existing Immune Activation Screen animals for baseline immune activation status before enrollment. Consider this as a potential confounding factor in the analysis.[6]
Contamination Ensure all reagents and cell culture media are sterile to prevent microbial contamination that can activate cells.
Over-development Optimize the substrate incubation time to maximize the signal-to-noise ratio. Monitor spot development under a microscope.[8]

Experimental Protocol: NHP IFN-γ ELISpot Assay

This protocol provides a general framework for measuring antigen-specific IFN-γ secreting cells from NHP PBMCs.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-NHP IFN-γ capture and detection antibodies

  • Streptavidin-HRP

  • AEC substrate

  • NHP PBMCs

  • Complete RPMI medium

  • Antigen/peptide pool

Procedure:

  • Coat the ELISpot plate with capture antibody overnight at 4°C.

  • Wash the plate and block with complete RPMI medium for 2 hours at 37°C.

  • Add 2-5 x 10^5 PBMCs per well.

  • Add the specific antigen or peptide pool to the appropriate wells. Include positive (e.g., mitogen) and negative (medium only) controls.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Wash the plate thoroughly and add AEC substrate.

  • Monitor spot development and stop the reaction by washing with distilled water.

  • Dry the plate and count the spots using an ELISpot reader.

Immunogenicity Assessment

Question: We are developing a therapeutic protein and need to assess its immunogenicity in NHPs. What are the key challenges and how can we design a robust anti-drug antibody (ADA) assay?

Answer:

Assessing the immunogenicity of therapeutic proteins in NHPs is critical but challenging. A key pitfall is that the immunogenicity observed in NHPs does not always predict the response in humans.[9][10][11] Furthermore, the development of ADAs can impact the pharmacokinetics and pharmacodynamics of the therapeutic.

Key Considerations for NHP ADA Assays:

  • Assay Format: A bridging ELISA is a common and robust format for detecting ADAs.

  • Positive Control: A well-characterized polyclonal or monoclonal anti-idiotypic antibody is essential for assay development and validation.

  • Drug Tolerance: The assay must be able to detect ADAs in the presence of the therapeutic drug. Acid dissociation is a common technique to improve drug tolerance.

  • Neutralizing Antibody (NAb) Assay: In addition to a binding ADA assay, a cell-based or competitive ligand-binding assay should be developed to assess the neutralizing capacity of the ADAs.

Quantitative Data Summary

Table 1: Reported Incidence of Anti-Drug Antibodies (ADAs) in NHP Studies

Therapeutic Modality NHP Species Incidence of ADAs Reference
Humanized Monoclonal Antibody (anti-Tac)Cynomolgus Monkey5-10 fold lower than murine version[12]
Lipidated TN-ApoA-I Fusion ProteinCynomolgus Monkey100%[13]
Various Monoclonal AntibodiesNHP (unspecified)Up to 97% after a single low dose[9]

Table 2: Baseline Lymphocyte Subset Variability in Healthy Rhesus Macaques

Lymphocyte Subset Age Group Mean Percentage of Lymphocytes Reference
CD4+ T CellsNeonates>80% of T cells[14]
CD8+ T CellsNeonatesLower than adults, increases over first 12 weeks[14]
B Cells (CD20+)Healthy Adult Females24.6 +/- 2.4%[15]
T Cells (CD3+)Healthy Adult Females72.1 +/- 2.4%[15]

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for NHP Immunogenicity Study

G cluster_preclinical Pre-Study Phase cluster_dosing Dosing and In-Life Phase cluster_analysis Analysis Phase Animal Selection Animal Selection Baseline Sampling Baseline Sampling Animal Selection->Baseline Sampling Dosing Dosing Baseline Sampling->Dosing In-Life Sample Collection In-Life Sample Collection Dosing->In-Life Sample Collection Sample Processing Sample Processing In-Life Sample Collection->Sample Processing ADA Assay ADA Assay Sample Processing->ADA Assay NAb Assay NAb Assay Sample Processing->NAb Assay PK/PD Analysis PK/PD Analysis ADA Assay->PK/PD Analysis NAb Assay->PK/PD Analysis

Caption: Workflow for a typical NHP immunogenicity study.

Diagram 2: Simplified Toll-Like Receptor (TLR) 7/9 Signaling Pathway

TLR7_9 TLR7 / TLR9 MyD88 MyD88 TLR7_9->MyD88 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK IFN Type I IFN Production IRF7->IFN

Caption: Key components of the MyD88-dependent TLR7/9 signaling pathway.

Diagram 3: Core T-Cell Activation Signaling Cascade

TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC_Ras PKC / Ras Activation DAG->PKC_Ras NFAT NFAT Activation Calcium->NFAT NFkB_AP1 NF-κB & AP-1 Activation PKC_Ras->NFkB_AP1

Caption: Simplified overview of the T-cell receptor signaling cascade.

References

NHI-2 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of the novel compound NHI-2 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, oxygen, and the choice of solvent. It is crucial to control these parameters to ensure the integrity of the compound during experimental procedures.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: The optimal solvent for this compound depends on its polarity and solubility characteristics. While preliminary data suggests solubility in DMSO for stock solutions and aqueous buffers for working solutions, it is essential to determine the ideal solvent system for your specific experimental needs. Refer to the solubility data table below for more information.

Q3: How should stock solutions of this compound be stored to minimize degradation?

A3: For maximum stability, this compound stock solutions should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light.

Q4: Are there any known incompatibilities of this compound with common buffer components?

A4: While comprehensive compatibility studies are ongoing, it is advisable to avoid buffers containing strong nucleophiles or oxidizing agents, as these may promote the degradation of this compound. Preliminary tests with phosphate-buffered saline (PBS) have shown acceptable short-term stability.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathways for this compound are believed to be hydrolysis of the ester functional group and oxidation of the tertiary amine. The major expected degradation products are the corresponding carboxylic acid and N-oxide derivatives.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This issue may be attributable to the degradation of this compound in the experimental solution.

Troubleshooting Workflow for Inconsistent Results

G cluster_0 Troubleshooting Inconsistent Results Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check this compound Solution Prepare fresh this compound solution Inconsistent Results->Check this compound Solution Analyze Purity Analyze purity of stock and working solutions (e.g., HPLC) Check this compound Solution->Analyze Purity Degradation Observed? Degradation Observed? Analyze Purity->Degradation Observed? Optimize Conditions Optimize solution conditions (pH, solvent, etc.) Degradation Observed?->Optimize Conditions Yes Re-run Experiment Re-run experiment with fresh, pure this compound Degradation Observed?->Re-run Experiment No Optimize Conditions->Re-run Experiment Consult Consult Optimize Conditions->Consult Problem Solved Problem Solved Re-run Experiment->Problem Solved Consult Further Consult Technical Support Further Further

Caption: Workflow for troubleshooting inconsistent experimental results.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Degradation of this compound stock solution Prepare a fresh stock solution from solid material. Verify the concentration and purity using a suitable analytical method like HPLC-UV.
Instability in working solution Prepare working solutions immediately before use. Minimize the time the compound spends in aqueous buffers.
Repeated freeze-thaw cycles Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Improper storage Ensure stock solutions are stored at -80°C and protected from light.
Issue 2: Precipitation of this compound in aqueous solutions.

Precipitation can occur if the solubility limit of this compound is exceeded in the experimental buffer.

Troubleshooting Workflow for Precipitation

G cluster_1 Troubleshooting Precipitation Start Start Precipitation Observed Precipitation Observed Start->Precipitation Observed Check Concentration Verify final concentration of this compound Precipitation Observed->Check Concentration Solubility Exceeded? Solubility Exceeded? Check Concentration->Solubility Exceeded? Lower Concentration Lower the working concentration of this compound Solubility Exceeded?->Lower Concentration Yes Modify Solvent Modify solvent composition (e.g., add co-solvent) Solubility Exceeded?->Modify Solvent No Problem Solved Problem Solved Lower Concentration->Problem Solved Adjust pH Adjust pH of the buffer Modify Solvent->Adjust pH Consult Consult Modify Solvent->Consult Adjust pH->Problem Solved Consult Further Consult Technical Support Further Further

Caption: Workflow for addressing this compound precipitation in solution.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Concentration exceeds solubility Reduce the final concentration of this compound in the aqueous buffer. Refer to the solubility data table.
Poor solvent compatibility Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution. Note: ensure the co-solvent concentration is compatible with your experimental system.
pH-dependent solubility Determine the pKa of this compound and adjust the buffer pH to a range where the compound is most soluble.
"Salting out" effect High salt concentrations in the buffer may reduce the solubility of this compound. Consider using a buffer with a lower ionic strength.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (mg/mL) at 25°C
DMSO> 50
Ethanol10 - 20
PBS (pH 7.4)< 0.1
PBS with 1% DMSO0.5 - 1.0

Table 2: Stability of this compound in Solution under Different Conditions

Condition Solvent Half-life (t½)
25°C, in lightPBS (pH 7.4)~ 4 hours
25°C, protected from lightPBS (pH 7.4)~ 12 hours
4°C, protected from lightPBS (pH 7.4)~ 48 hours
-20°C, stock in DMSODMSO> 6 months
-80°C, stock in DMSODMSO> 1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC
  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 10 µM) in the desired buffer.

    • Incubate the solution under the desired test conditions (e.g., 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile (B52724) and store at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1 mL/min.

    • Detection: UV at the λmax of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the this compound peak area versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Signaling Pathways and Degradation Mechanisms

Hypothetical Degradation Pathway of this compound

The following diagram illustrates the proposed major degradation pathways of this compound in aqueous solution.

G cluster_2 Hypothetical this compound Degradation NHI2 This compound (Ester and Tertiary Amine) Hydrolysis_Product Degradation Product A (Carboxylic Acid) NHI2->Hydrolysis_Product Hydrolysis (H₂O, pH dependent) Oxidation_Product Degradation Product B (N-oxide) NHI2->Oxidation_Product Oxidation (O₂, trace metals)

Caption: Proposed degradation pathways of this compound.

Technical Support Center: Troubleshooting Off-Target Effects of NHI-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of NHI-2, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent, ATP-competitive kinase inhibitor designed to target a key signaling pathway involved in cell proliferation. Its primary mechanism involves binding to the ATP pocket of its target kinase, thereby preventing the phosphorylation of downstream substrates.

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

Off-target effects are unintended interactions of a drug with proteins other than its intended therapeutic target.[1] For kinase inhibitors, these effects are a significant concern because of the conserved nature of the ATP-binding pocket across the human kinome.[1] This structural similarity can lead to the inhibition of multiple kinases, potentially causing unexpected cellular responses, toxicity, or misleading experimental results.[1][2]

Q3: How can I predict potential off-target effects of this compound in silico before starting my experiment?

Several computational approaches can be used to predict potential off-target interactions for small molecules like this compound.[3] Methods such as sequence similarity analysis (e.g., SEA) and structure-based modeling can screen this compound against databases of known protein structures to identify potential unintended binding partners.[3] These in silico tools can provide a preliminary list of potential off-targets to guide experimental validation.

Q4: What are the primary experimental approaches to identify the off-target effects of this compound?

Experimental methods for identifying off-target effects can be broadly categorized as:

  • Biased approaches: These methods, such as testing this compound against a panel of known kinases, focus on predicted or likely off-targets.

  • Unbiased (genome-wide) approaches: These techniques aim to identify all potential off-target interactions without prior assumptions. Examples include chemical proteomics and cellular thermal shift assays (CETSA).[1]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected or Contradictory Phenotypic Results

You observe a cellular phenotype that is inconsistent with the known function of the primary target of this compound.

  • Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.

  • Troubleshooting Workflow:

    G A Unexpected Phenotype Observed B Hypothesis: Off-Target Effect A->B C Perform Kinase Profiling Screen (e.g., against a broad kinase panel) B->C D Perform Cellular Thermal Shift Assay (CETSA) to identify cellular targets B->D E Analyze Data: Identify kinases inhibited by this compound at relevant concentrations C->E D->E F Validate Off-Targets: Use RNAi or CRISPR to knockdown potential off-target kinases E->F G Phenocopy Analysis: Does knockdown of the off-target kinase replicate the unexpected phenotype? F->G H Conclusion: Unexpected phenotype is likely due to inhibition of the validated off-target G->H Yes I Conclusion: Unexpected phenotype is not explained by the tested off-targets G->I No

    Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: Discrepancy Between in vitro Potency and Cellular Efficacy

This compound shows high potency in an in vitro kinase assay but is significantly less effective in cell-based assays.

  • Possible Causes:

    • High Cellular ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations, which may overestimate the inhibitor's potency. The high physiological ATP concentration inside cells can outcompete ATP-competitive inhibitors like this compound.[2]

    • Cell Permeability: this compound may have poor cell membrane permeability.

    • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Troubleshooting Steps:

    • Vary ATP Concentration in in vitro Assay: Determine the IC50 of this compound at physiological ATP concentrations (typically 1-10 mM) to assess its potency under more biologically relevant conditions.

    • Assess Cell Permeability: Use a cell permeability assay to determine if this compound can effectively enter the cells.

    • Investigate Drug Efflux: Co-treat cells with this compound and known efflux pump inhibitors to see if cellular efficacy is restored.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Assay TypeATP Concentration
Primary Target 15 Biochemical10 µM
Off-Target A85Biochemical10 µM
Off-Target B250Biochemical10 µM
Off-Target C>10,000Biochemical10 µM

Table 2: Cellular Activity of this compound

Cell LineEC50 (nM)Assay Type
Cell Line X (Expressing Primary Target)200Cell Viability
Cell Line Y (Low expression of Primary Target)>10,000Cell Viability

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound.

  • Assay Plate Preparation: Add the kinase, substrate, and buffer to the wells of a microplate.

  • Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for the specified time.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to identify the protein targets of a compound in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[1]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.[1]

  • Data Analysis: Compare the melting curves of the proteins in the presence and absence of this compound. A shift in the melting curve indicates a direct interaction between this compound and the protein.

G A Treat cells with This compound or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Analyze soluble protein fraction by Western Blot or Mass Spec C->D E Generate melting curves and compare between treated and vehicle samples D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).[1]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway and how an off-target effect of this compound might influence it.

G NHI2_intended This compound B B NHI2_intended->B Inhibition NHI2_offtarget This compound E E NHI2_offtarget->E Unintended Inhibition

Caption: Off-target effects of a kinase inhibitor on an unintended signaling pathway.[1]

References

Technical Support Center: Improving the Efficacy of NHI-2 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of NHI-2, a potent lactate (B86563) dehydrogenase A (LDHA) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of lactate dehydrogenase A (LDHA), an enzyme crucial for the conversion of pyruvate (B1213749) to lactate, the final step in aerobic glycolysis. By inhibiting LDHA, this compound disrupts the Warburg effect, a metabolic hallmark of many cancer cells. This leads to a decrease in lactate production, interference with the cellular NAD+/NADH redox balance, increased oxidative stress, and ultimately, reduced cancer cell proliferation and survival.

Q2: What are the known in vitro effects of this compound?

A2: In vitro, this compound has been shown to inhibit lactate production in cancer cells such as HeLa and demonstrates anti-proliferative activity in cell lines like B78 melanoma and PANC-1 pancreatic cancer. It can induce apoptosis and cause cell cycle arrest at the S and G2 phases.

Q3: What is the recommended in vivo starting dose and administration route for this compound?

A3: A previously reported effective regimen for this compound in a murine B78 melanoma model is 0.9 mg/kg administered via intra-tumoral injection once daily for 15 days, particularly in combination with immune checkpoint inhibitors.

Q4: What are the potential challenges when using this compound in vivo?

A4: Researchers may encounter challenges such as suboptimal tumor growth inhibition, the development of adaptive resistance by cancer cells through metabolic rewiring, and potential off-target effects. The solubility and stability of the this compound formulation can also impact its in vivo performance.

Q5: How can I monitor the in vivo efficacy of this compound?

A5: Efficacy can be monitored through several methods. Standard caliper measurements of tumor volume over time are essential. Additionally, advanced imaging techniques like magnetic resonance spectroscopy (MRS) can be employed to non-invasively monitor tumor lactate levels, providing a direct readout of LDHA inhibition[1][2][3][4]. Immunohistochemical analysis of tumor biopsies for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) at the end of the study can also provide valuable insights.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Suboptimal Tumor Growth Inhibition Inadequate Drug Delivery: Poor solubility or stability of the this compound formulation.Optimize Formulation: Ensure this compound is fully solubilized. A common vehicle for indole-based inhibitors involves initial dissolution in a small amount of DMSO, followed by dilution with agents like PEG300, Tween-80, and saline. Sonication can aid in creating a homogenous suspension.
Ineffective Route of Administration: Systemic administration may not achieve sufficient tumor concentration.Consider Intra-tumoral Injection: Direct injection into the tumor can maximize local drug concentration and efficacy[5][6][7][8].
Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient.Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.
Rapid Tumor Regrowth After Treatment Cessation Metabolic Rewiring and Adaptive Resistance: Cancer cells may adapt to LDHA inhibition by upregulating alternative metabolic pathways, such as oxidative phosphorylation.Combination Therapy: Combine this compound with inhibitors of other metabolic pathways, such as mitochondrial complex I inhibitors, to counteract metabolic plasticity. Combining with immune checkpoint inhibitors has also shown promise.
High Variability in Animal Responses Inconsistent Dosing Technique: Variability in intra-tumoral injection placement and volume.Standardize Injection Protocol: Ensure consistent needle placement within the tumor mass and inject a volume proportional to the tumor size.
Biological Variability: Inherent differences in tumor establishment and growth in individual animals.Increase Sample Size: Use a sufficient number of animals per group to achieve statistical power.
Observed Toxicity or Adverse Effects Off-Target Effects: Although not extensively reported for this compound, LDHA inhibition could potentially lead to side effects such as exertional myopathy.Monitor Animal Health: Closely monitor animals for signs of toxicity, including weight loss, lethargy, and changes in behavior. If toxicity is observed, consider reducing the dose or frequency of administration.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Cell Line Value Reference
LDHA IC50-14.7 µM[9]
LDHB IC50-55.8 µM[9]
EC50 (Cell Proliferation)B7832 µM (48h)[9]

Table 2: In Vivo Efficacy of this compound in Murine B78 Melanoma Model

Treatment Group Dosing Regimen Outcome Reference
This compound + Immune Checkpoint Inhibitors0.9 mg/kg, intra-tumoral, once daily for 15 daysSuppressed tumor volume[9]

Experimental Protocols

Detailed Protocol: In Vivo Murine Melanoma Model with Intra-tumoral this compound Administration

This protocol is adapted from established methods for intra-tumoral injections in murine melanoma models[5][6][7][8].

1. Cell Culture and Animal Model:

  • Culture B78 melanoma cells in appropriate media and conditions.
  • Use immunocompetent mice (e.g., C57BL/6) for studies involving immunotherapy combinations.
  • Subcutaneously implant a suspension of B78 cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

2. Tumor Growth Monitoring:

  • Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
  • Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
  • Randomize mice into treatment groups when tumors reach the desired average size.

3. Preparation of this compound Formulation:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.
  • For in vivo administration, dilute the stock solution in a vehicle appropriate for intra-tumoral injection (e.g., a mixture of PEG300, Tween-80, and saline). The final concentration of DMSO should be minimized to avoid toxicity.
  • Ensure the final formulation is sterile and homogenous.

4. Intra-tumoral Injection Procedure:

  • Anesthetize the mouse using an approved method (e.g., isoflurane).
  • Using a fine gauge needle (e.g., 27-30G), carefully insert the needle into the center of the tumor mass.
  • Slowly inject the prepared this compound formulation. The injection volume should be appropriate for the tumor size (e.g., 50 µL for a 100 mm³ tumor) to avoid excessive pressure and leakage.
  • Withdraw the needle slowly to minimize leakage of the injectate.
  • Administer injections according to the planned schedule (e.g., once daily).

5. Endpoint Analysis:

  • Continue monitoring tumor growth and animal well-being throughout the study.
  • At the study endpoint, euthanize the animals according to approved institutional guidelines.
  • Excise tumors for downstream analysis, such as weighing, immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), or metabolomic analysis to confirm lactate reduction.

Visualizations

Signaling Pathway of this compound Action

NHI2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_lactate Lactate Fermentation cluster_downstream Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate NADH -> NAD+ LDHA LDHA Increased_ROS Increased ROS Pyruvate->Increased_ROS Increased mitochondrial respiration TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Lactate->Pyruvate NAD+ -> NADH Reduced_Lactate Decreased Lactate Production NHI2 This compound NHI2->LDHA Inhibition Decreased_Proliferation Decreased Proliferation Reduced_Lactate->Decreased_Proliferation Increased_Apoptosis Increased Apoptosis Increased_ROS->Increased_Apoptosis

Caption: Mechanism of action of this compound, an LDHA inhibitor.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture 1. B78 Melanoma Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization treatment 5. This compound Treatment (Intra-tumoral) randomization->treatment monitoring 6. Monitor Tumor Volume and Animal Health treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Tumor Excision and Analysis endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Investigating and Overcoming NHI-2 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering resistance to the novel inhibitor, NHI-2, in their cancer cell line experiments. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are based on well-established principles of acquired resistance to targeted cancer therapies, primarily using the extensive knowledge of Epidermal Growth Factor Receptor (EGFR) inhibitor resistance as a model. These resources will help you identify, characterize, and potentially overcome this compound resistance in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the likely causes?

A1: The development of acquired resistance is a common challenge with targeted therapies. The primary causes can be broadly classified into two categories:

  • On-target alterations: These are genetic changes in the direct target of this compound. The most common on-target mechanism for kinase inhibitors is the emergence of secondary mutations in the drug's binding site. For instance, the T790M "gatekeeper" mutation in EGFR increases its affinity for ATP, which reduces the binding efficacy of many inhibitors.[1]

  • Off-target alterations (Bypass Pathways): Cancer cells can adapt by activating alternative signaling pathways to bypass their dependence on the this compound target. A frequent mechanism is the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET or HER2, which can then reactivate critical downstream survival pathways such as PI3K/AKT and RAS/MAPK.[1][2][3]

Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates a shift towards a resistant phenotype. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay.[4][5]

Q3: What are the first steps to identify the specific mechanism of resistance in my this compound resistant cell line?

A3: A systematic approach is recommended:

  • Sequence the target gene: Perform Sanger or next-generation sequencing (NGS) of the gene encoding the this compound target protein in your resistant cells to check for secondary mutations.[6]

  • Analyze signaling pathways: Use Western blotting to examine the phosphorylation status of the this compound target and key downstream signaling proteins (e.g., AKT, ERK). Persistent phosphorylation of these downstream effectors in the presence of this compound suggests the activation of a bypass pathway.[7]

  • Screen for bypass pathway activation: A phospho-RTK array can be used to broadly screen for the activation of multiple alternative receptor tyrosine kinases.[6][8]

Q4: My resistant cells show MET amplification. How can I confirm this is the driver of this compound resistance?

A4: To validate that MET activation is driving resistance, you can perform several experiments:

  • Combination Therapy: Treat the resistant cells with a combination of this compound and a MET inhibitor. If the combination restores sensitivity and induces cell death, it strongly suggests that MET signaling is the primary resistance mechanism.[9]

  • Genetic Knockdown: Use siRNA or shRNA to specifically knockdown MET expression in the resistant cells. A restoration of sensitivity to this compound following MET knockdown would confirm its role in the resistant phenotype.[8]

Q5: Is it possible for cells to become resistant through non-genetic mechanisms?

A5: Yes, cells can undergo phenotypic changes that confer resistance. One such mechanism is the Epithelial-to-Mesenchymal Transition (EMT), where cancer cells adopt a more migratory and invasive phenotype that is often associated with resistance to EGFR inhibitors.[2][10] Another possibility is histological transformation, where the cancer cells differentiate into a different lineage that is no longer dependent on the this compound target pathway.[2][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the study of this compound resistance.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values for this compound across experiments. Cell culture variability (passage number, confluency), reagent instability (inhibitor degradation), inconsistent assay conditions (cell seeding density, incubation time).[11][12]Standardize your experimental protocol. Use cells within a consistent low passage number range, seed cells at a uniform density, and prepare fresh dilutions of this compound for each experiment. Ensure all incubation times are consistent.[11][12]
Loss of this compound efficacy in a continuous culture. Selection of a pre-existing resistant subpopulation or the development of acquired resistance.Isolate single-cell clones from the resistant population to establish a stable resistant cell line for further characterization. Confirm the IC50 shift in the isolated clones.
Western blot shows persistent p-AKT/p-ERK signaling despite this compound treatment. Activation of a bypass signaling pathway (e.g., MET, HER2 amplification) or a downstream mutation (e.g., in RAS or PIK3CA).[6][13]Screen for activation of other RTKs using a phospho-RTK array. Sequence key downstream genes like KRAS and PIK3CA for activating mutations.[6][13]
Difficulty generating a stable this compound resistant cell line. The required resistance mechanism is highly cytotoxic or leads to very slow growth. The inhibitor concentration in the dose-escalation protocol is increased too rapidly.Try a more gradual dose-escalation schedule, allowing the cells more time to adapt at each concentration. Alternatively, consider an intermittent exposure protocol where cells are treated with this compound for a period and then allowed to recover in drug-free media.[14]
Sanger sequencing of the target gene shows no secondary mutations. The resistance mechanism is likely due to a bypass pathway, epigenetic changes, or phenotypic alterations like EMT.Perform a phospho-RTK array to screen for bypass pathways. Use Western blotting to check for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin). Investigate changes in gene expression of the this compound target.

Data Presentation

Table 1: Representative IC50 Values for EGFR Inhibitors in Sensitive vs. Resistant NSCLC Cell Lines

This table provides an example of the expected shift in IC50 values when resistance develops. Similar quantitative analysis should be performed for this compound.

Cell LineEGFR StatusInhibitorIC50 (nM) - SensitiveIC50 (nM) - ResistantFold Change
PC-9Exon 19 delAfatinib0.8[15]165[15]~206
H3255L858RErlotinib12[15]>10,000>833
H1975L858R/T790MOsimertinib5[15]>1,500>300
Table 2: Common Mechanisms of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors

This table summarizes the frequency of various resistance mechanisms observed in patients who develop resistance to first- and second-generation EGFR inhibitors.

Mechanism of ResistanceFrequencyKey Molecular Change(s)
On-Target Modification
EGFR T790M Mutation~50-60%[2][10][14][16]Secondary "gatekeeper" mutation in EGFR exon 20.
Other EGFR Mutations<5%Rare mutations in the EGFR kinase domain.[16]
Bypass Pathway Activation
MET Amplification~5-20%[3][10]Increased MET gene copy number leading to MET receptor overexpression and activation.
HER2 Amplification~12%Increased HER2 gene copy number.
Downstream Pathway Alterations
KRAS Mutations<1%Activating mutations in the KRAS oncogene.[2]
PIK3CA Mutations~5%Activating mutations in the PIK3CA gene.
Phenotypic/Histological Changes
Epithelial-to-Mesenchymal Transition (EMT)VariableChanges in cell morphology and marker expression.[10]
Transformation to Small Cell Lung Cancer (SCLC)~3-14%[10]Change in tumor histology.

Experimental Protocols

Protocol for Generating an this compound Resistant Cell Line

Objective: To develop a cancer cell line with acquired resistance to this compound through a continuous, dose-escalation method.[14][17]

Methodology:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental, sensitive cell line using an MTT or similar viability assay.

  • Continuous Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.[14]

  • Monitoring: Continuously monitor the cells for signs of recovery and proliferation. This process can take several months.[14][17]

  • Isolation of Resistant Clones: Once cells are proliferating steadily at a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones using limiting dilution to ensure a homogenous resistant population.

  • Characterization: Characterize the established resistant clones by determining their this compound IC50 and comparing it to the parental line. Store validated resistant clones in liquid nitrogen for future experiments.

Protocol for Cell Viability (MTT) Assay

Objective: To determine the IC50 of this compound.[7][9]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.[7][18]

  • Drug Preparation: Prepare a serial dilution of this compound in the appropriate culture medium.

  • Treatment: Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control for background subtraction.[6][9]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4][7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve using non-linear regression to determine the IC50 value.

Protocol for Western Blotting Analysis

Objective: To assess the phosphorylation status of the this compound target and downstream signaling proteins.[7][9]

Methodology:

  • Cell Lysis: Culture sensitive and resistant cells to 70-80% confluency. Treat with this compound at the respective IC50 concentrations for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1][9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6][9]

  • Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7][9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH) overnight at 4°C.[7][9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7][9]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][9]

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor This compound Target (RTK) This compound Target (RTK) Growth Factor->this compound Target (RTK) RAS RAS This compound Target (RTK)->RAS PI3K PI3K This compound Target (RTK)->PI3K MET/HER2 Bypass RTK (e.g., MET/HER2) MET/HER2->RAS MET/HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->this compound Target (RTK) Secondary Mutation Secondary Mutation Secondary Mutation->this compound Target (RTK) Proliferation & Survival Proliferation & Survival Transcription->Proliferation & Survival

Caption: Hypothetical signaling pathway for the this compound target and key resistance mechanisms.

start Start with This compound Sensitive Parental Cell Line ic50 Determine Initial IC50 (MTT/CTG Assay) start->ic50 culture Continuous Culture with Increasing this compound Concentrations ic50->culture resistance Observe Proliferation at High this compound Dose (>10x IC50) culture->resistance cloning Isolate Single Cell Clones (Limiting Dilution) resistance->cloning expand Expand Resistant Clones cloning->expand confirm Confirm Resistant Phenotype (IC50 Shift Assay) expand->confirm characterize Characterize Mechanism confirm->characterize seq Sequence Target Gene (Sanger/NGS) characterize->seq wb Analyze Signaling (Western Blot) characterize->wb array Screen for Bypass (Phospho-RTK Array) characterize->array end Validated this compound Resistant Model seq->end wb->end array->end

Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.

A Acquired this compound Resistance B On-Target Alterations A->B C Off-Target Alterations (Bypass Mechanisms) A->C D Phenotypic Changes A->D B1 Secondary Mutations in Target Gene B->B1 B2 Target Gene Amplification B->B2 C1 Bypass RTK Activation (e.g., MET, HER2) C->C1 C2 Downstream Pathway Mutations (RAS, PI3K) C->C2 D1 Epithelial-to-Mesenchymal Transition (EMT) D->D1 D2 Histological Transformation D->D2

Caption: Logical relationships between different mechanisms of acquired drug resistance.

References

Technical Support Center: Minimizing NHI-2 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of NHI-2, a potent Lactate (B86563) Dehydrogenase A (LDHA) inhibitor. The following resources are designed to help you minimize its potential toxicity in normal cells during your experiments, ensuring more accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor belonging to the N-hydroxyindole class of compounds. It primarily targets and inhibits Lactate Dehydrogenase A (LDHA), an enzyme crucial for the conversion of pyruvate (B1213749) to lactate, the final step in anaerobic glycolysis.[1][2][3] By inhibiting LDHA, this compound disrupts the metabolic process known as the "Warburg effect," which is characteristic of many cancer cells that rely on glycolysis for energy production even in the presence of oxygen.[4][5] This inhibition leads to a decrease in lactate production, a reduction in ATP levels, and an increase in oxidative stress, ultimately inducing apoptosis (programmed cell death) and cell cycle arrest in susceptible cancer cells.[1][4]

Q2: I am observing toxicity in my normal cell lines when using this compound. Is this expected?

A2: While this compound has shown some selectivity for cancer cells over non-cancerous cells, off-target effects and toxicity in normal cells can occur, particularly at higher concentrations.[2] Normal cells also utilize glycolysis, although typically to a lesser extent than cancer cells. Inhibition of LDHA in normal cells can disrupt their metabolic balance, leading to cytotoxicity. One study indicated that while 100 µM of a similar NHI compound caused 100% death in HeLa (cervical cancer) cells, it resulted in less than 20% cell death in non-cancerous mouse embryonic fibroblasts (WT-MEF), suggesting a degree of selectivity.[2] However, the sensitivity to this compound can vary significantly between different normal cell types.

Q3: How can I reduce the toxicity of this compound in my normal cell cultures?

A3: Minimizing toxicity to normal cells is crucial for obtaining meaningful experimental results. Here are several strategies you can employ:

  • Dose Optimization: Conduct a dose-response study to determine the lowest effective concentration of this compound that inhibits LDHA activity and cancer cell proliferation without causing significant toxicity to your normal control cells.

  • Combination Therapy: Consider using this compound in combination with other therapeutic agents. This approach may allow for a lower, less toxic dose of this compound while achieving a synergistic anti-cancer effect.[6][7][8]

  • Targeted Delivery Systems: For in vivo studies, encapsulating this compound in targeted delivery systems (e.g., antibody-drug conjugates or nanoparticles) can help concentrate the inhibitor at the tumor site, reducing systemic exposure and toxicity to normal tissues.

  • Control Compound Selection: Use appropriate negative controls, such as a structurally similar but inactive analog of this compound, to ensure that the observed effects are not due to the chemical scaffold itself.

  • Optimize Culture Conditions: Ensure your cell culture conditions are optimal for the health of your normal cells, as stressed cells may be more susceptible to drug-induced toxicity.

Q4: What is the role of this compound in ferroptosis?

A4: this compound has been reported to inhibit ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[9] However, the interplay between LDHA inhibition and ferroptosis is complex. Under certain conditions, such as energy stress, the inhibition of LDHA has been shown to inhibit glucose starvation-induced ferroptosis in cancer cells.[10] The effect of this compound on ferroptosis in normal cells is an active area of research and may depend on the specific cell type and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High toxicity observed in normal/primary cell lines. 1. Concentration of this compound is too high. 2. The specific normal cell line is highly sensitive to LDHA inhibition. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the IC50 value for your normal cells and use a concentration well below this for your experiments. 2. Consider using a different, more robust normal cell line for comparison. 3. Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control.
Inconsistent anti-proliferative effects on cancer cells. 1. This compound degradation. 2. Cell line-specific resistance. 3. Suboptimal assay conditions.1. Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. 2. Verify the expression level of LDHA in your cancer cell line. Cells with lower reliance on glycolysis may be less sensitive. 3. Optimize cell seeding density and incubation times for your specific assay.
Unexpected phenotypic changes in cells. 1. Off-target effects of this compound.1. Use a structurally different LDHA inhibitor to confirm that the phenotype is due to LDHA inhibition. 2. Employ genetic knockdown (e.g., siRNA or shRNA) of LDHA as an orthogonal approach to validate the on-target effect.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory and cytotoxic effects of this compound and related compounds.

Compound Target Assay Cell Line/System IC50 / EC50 Reference
This compoundLDHAEnzyme Inhibition-14.7 µM[1]
This compoundLDHBEnzyme Inhibition-55.8 µM[1]
This compoundCell ProliferationCell ViabilityB78 (Melanoma)32 µM[1]
This compoundCell GrowthGrowth InhibitionMalignant MesotheliomaVaries by cell line (see ref)[11]
NHI-1 (related compound)Cell ViabilityCell DeathWT-MEF (non-cancerous)>100 µM (<20% death)[2]
NHI-1 (related compound)Cell ViabilityCell DeathHeLa (Cervical Cancer)<100 µM (100% death)[2]
This compound (related compound)Cell ViabilityCell DeathWT-MEF (non-cancerous)~100 µM (~70% death)[2]
This compound (related compound)Cell ViabilityCell DeathHeLa (Cervical Cancer)<100 µM (100% death)[2]

Experimental Protocols

Protocol 1: MTT Assay for Assessing this compound Cytotoxicity in Primary Human Fibroblasts

Objective: To determine the cytotoxic effect of this compound on primary human fibroblasts by measuring cell viability.

Materials:

  • Primary human fibroblasts

  • Complete fibroblast growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count primary human fibroblasts.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your stock solution. It is recommended to test a wide concentration range (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours, depending on your experimental design.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity Assessment

Objective: To quantify this compound induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest (normal and/or cancer cell lines)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat your cells with a range of this compound concentrations.

    • Be sure to include the following controls as recommended by the kit manufacturer:

      • Spontaneous LDH release (untreated cells)

      • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

      • Medium background control (medium only)

  • LDH Assay:

    • After the desired incubation period, carefully collect a portion of the culture supernatant from each well without disturbing the cells.

    • Follow the specific instructions of your chosen LDH cytotoxicity assay kit to mix the supernatant with the reaction mixture.

    • Incubate the reaction mixture for the time specified in the kit protocol (usually around 30 minutes) at room temperature, protected from light.

    • Add the stop solution provided in the kit to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).

    • Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided by the manufacturer, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LDHA Inhibition by this compound

LDHA_Inhibition_Pathway Signaling Pathway of LDHA Inhibition by this compound cluster_mito Mitochondrial Respiration NHI2 This compound LDHA LDHA NHI2->LDHA Inhibits Lactate Lactate ROS Increased ROS (Oxidative Stress) LDHA->ROS Leads to ATP_Depletion ATP Depletion LDHA->ATP_Depletion Leads to PI3K_AKT_Pathway PI3K/AKT Pathway LDHA->PI3K_AKT_Pathway Suppresses Pyruvate Pyruvate Pyruvate->Lactate LDHA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Enters Mitochondria NAD NAD+ NADH NADH NADH->NAD LDHA Glycolysis Glycolysis Glycolysis->Pyruvate Mitochondria Mitochondria JNK_Pathway JNK Pathway ROS->JNK_Pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest ATP_Depletion->Cell_Cycle_Arrest Contributes to Apoptosis Apoptosis JNK_Pathway->Apoptosis Induces PI3K_AKT_Pathway->Cell_Cycle_Arrest Regulates

Caption: LDHA inhibition by this compound blocks lactate production, leading to oxidative stress, ATP depletion, and subsequent apoptosis and cell cycle arrest.

Experimental Workflow for Assessing this compound Toxicity

Experimental_Workflow Workflow for Assessing this compound Toxicity start Start cell_culture Culture Normal and Cancer Cell Lines start->cell_culture dose_response Dose-Response Experiment (e.g., 0.1 - 100 µM this compound) cell_culture->dose_response cytotoxicity_assays Perform Cytotoxicity Assays (MTT, LDH, Neutral Red) dose_response->cytotoxicity_assays ic50_determination Determine IC50 Values for Normal and Cancer Cells cytotoxicity_assays->ic50_determination selectivity_index Calculate Selectivity Index (IC50 Normal / IC50 Cancer) ic50_determination->selectivity_index mechanism_studies Mechanism of Toxicity Studies ic50_determination->mechanism_studies data_analysis Data Analysis and Interpretation selectivity_index->data_analysis ros_measurement ROS Measurement mechanism_studies->ros_measurement apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis_assay western_blot Western Blot for Signaling Proteins mechanism_studies->western_blot ros_measurement->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A logical workflow for characterizing the toxicity and selectivity of this compound in vitro.

Logical Relationship for Minimizing Off-Target Toxicity

Minimize_Toxicity Strategies to Minimize this compound Off-Target Toxicity goal Minimize Normal Cell Toxicity dose_opt Dose Optimization goal->dose_opt combo_therapy Combination Therapy goal->combo_therapy targeted_delivery Targeted Delivery (in vivo) goal->targeted_delivery controls Use Proper Controls goal->controls lowest_effective Use Lowest Effective Concentration dose_opt->lowest_effective synergy Achieve Synergy at Lower Doses combo_therapy->synergy reduce_systemic Reduce Systemic Exposure targeted_delivery->reduce_systemic validate_on_target Validate On-Target Effects controls->validate_on_target

Caption: Key strategies to reduce the off-target toxicity of this compound in experimental settings.

References

NHI-2 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHI-2, a novel inhibitor of the Tumor Necrosis Factor (TNF) signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to experimental variability and reproducibility.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with this compound.

Problem 1: High Variability in Cell Viability Assay Results

You are observing significant well-to-well or day-to-day variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cells with this compound in the presence of TNF-α.

Potential Cause Recommended Solution Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette up and down gently before aspirating for each plate. Consider using a reverse pipetting technique.Coefficient of variation (%CV) between replicate wells should be <15%.
Edge Effects on Microplates Avoid using the outer wells of the 96-well plate for experimental samples as they are prone to evaporation. Fill outer wells with sterile PBS or media.Reduced variability between identical samples placed in different locations on the plate.
Variable this compound or TNF-α Activity Prepare fresh dilutions of this compound and TNF-α for each experiment from validated stocks. Aliquot stocks to avoid multiple freeze-thaw cycles.Consistent IC50 values for this compound across experiments.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.More consistent response to TNF-α and this compound treatment.

Problem 2: Weak or No Inhibition of TNF-α-induced NF-κB Activation in Western Blots

You are not observing the expected decrease in phosphorylated p65 (a key marker of NF-κB activation) in your Western blot analysis after treating with this compound.

Potential Cause Recommended Solution Expected Outcome
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type.[1]A clear dose-dependent inhibition of p65 phosphorylation.
Incorrect Timing of Stimulation/Lysis Optimize the time course of TNF-α stimulation and subsequent cell lysis. NF-κB activation is often transient, peaking at specific time points (e.g., 15-60 minutes).[2]Detection of robust p65 phosphorylation in the TNF-α control and clear inhibition by this compound at the optimal time point.
Inefficient Nuclear Extraction If analyzing nuclear translocation, ensure your cell lysis and fractionation protocol efficiently separates cytoplasmic and nuclear proteins. Check the purity of fractions with cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.Clean separation of nuclear and cytoplasmic fractions, allowing for accurate assessment of p65 translocation.
Antibody Issues Use a well-validated antibody specific for phosphorylated p65. Ensure you are using the recommended antibody dilution and incubation conditions.A strong, specific band at the correct molecular weight for phospho-p65.

Problem 3: High Background in TNF-α ELISA

Your ELISA results for quantifying TNF-α secretion show high background, making it difficult to accurately measure the inhibitory effect of this compound.

Potential Cause Recommended Solution Expected Outcome
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the soaking time between washes. Ensure complete aspiration of wash buffer after each step.[3][4]Lower optical density (OD) values in the blank and negative control wells.
Non-specific Antibody Binding Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA) or try a different blocking buffer.[1]Reduced background signal across the plate.
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure the TMB substrate has not been exposed to light and is colorless before use.[1][4]A clean, low background signal in control wells.
Cross-reactivity Ensure the antibody pair in your sandwich ELISA is specific for the target cytokine and does not cross-react with other components in the cell culture supernatant.[1]Specific detection of TNF-α with minimal background.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of the TNF signaling pathway. It is designed to interfere with the recruitment of downstream signaling proteins to the activated TNF receptor 1 (TNFR1), thereby preventing the activation of pro-inflammatory and apoptotic pathways.[5][6]

Q2: At what concentration should I use this compound? A2: The optimal concentration of this compound is cell-type dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 in your specific experimental system.[1]

Q3: Is this compound cytotoxic to cells? A3: this compound has been designed for low cytotoxicity. However, it is always recommended to perform a cell viability assay with this compound alone (without TNF-α) to confirm it is not affecting cell health at the concentrations used in your experiments.

Q4: How can I confirm that this compound is inhibiting the NF-κB pathway? A4: Inhibition of the NF-κB pathway can be confirmed by several methods. A common and reliable method is to perform a Western blot for the phosphorylated form of the p65 subunit of NF-κB.[2][7] A decrease in phospho-p65 levels upon treatment with this compound indicates pathway inhibition. Alternatively, a reporter gene assay using a luciferase gene under the control of an NF-κB response element can be used.[8]

Q5: Why am I seeing inconsistent results between experiments? A5: Inconsistent results can arise from several factors, including variability in cell passage number, reagent preparation, and incubation times.[1] For improved reproducibility, it is crucial to maintain consistent experimental conditions, use cells within a defined passage number range, and prepare fresh reagents for each experiment.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol is for assessing the effect of this compound on cell viability in the presence of TNF-α.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Aspirate the old medium from the cells and add 100 µL of the this compound dilutions.

    • Pre-incubate the cells with this compound for 1 hour.

    • Add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Include wells with cells and medium only (negative control), cells with TNF-α only (positive control), and cells with this compound only (cytotoxicity control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phospho-p65

This protocol details the detection of NF-κB activation via Western blotting.

  • Cell Culture and Treatment: Plate 1 x 10⁶ cells in 6-well plates. The next day, pre-treat with the desired concentration of this compound for 1 hour, followed by stimulation with 20 ng/mL TNF-α for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p65 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p65 or a loading control like GAPDH to ensure equal protein loading.

Diagrams

TNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNF-α TNFa->TNFR1 Binds NHI2 This compound NHI2->TRADD Inhibits Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits p_IkBa p-IκBα IkBa->p_IkBa NFkB_active Active NF-κB NFkB->NFkB_active Release p_IkBa->IkBa Degradation DNA DNA NFkB_active->DNA Translocates & Binds Transcription Gene Transcription (Inflammation) DNA->Transcription

Caption: Simplified TNF-α signaling pathway leading to NF-κB activation and its inhibition by this compound.

Experimental_Workflow start Start: Culture Cells treatment Treat with this compound (Dose Response) start->treatment stimulation Stimulate with TNF-α treatment->stimulation incubation Incubate (Time Course) stimulation->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability (MTT Assay) endpoint->viability elisa Cytokine Secretion (ELISA) endpoint->elisa western Protein Analysis (Western Blot) endpoint->western data_analysis Data Analysis (IC50, etc.) viability->data_analysis elisa->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating the efficacy of this compound.

References

Validation & Comparative

A Comparative Guide to NHI-2 and Other Lactate Dehydrogenase A (LDHA) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of NHI-2 with other prominent Lactate (B86563) Dehydrogenase A (LDHA) inhibitors. The data presented is curated from various studies to offer an objective overview for researchers in oncology and metabolic diseases.

Introduction to LDHA Inhibition

Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an over-reliance on this pathway for energy production and biosynthesis, even in the presence of oxygen.[1][2] This makes LDHA a promising target for anticancer therapy.[3] LDHA inhibitors aim to disrupt this metabolic advantage, leading to reduced cancer cell proliferation and survival.[4]

Comparative Efficacy of LDHA Inhibitors

The following tables summarize the in vitro efficacy of this compound and other well-characterized LDHA inhibitors. The data has been compiled from multiple sources and experimental conditions may vary.

Table 1: Inhibitory Potency (IC50) Against LDHA and LDHB

InhibitorLDHA IC50LDHB IC50Selectivity (LDHB/LDHA)
This compound 14.7 µM55.8 µM~3.8-fold
FX-11 Ki = 8 µM--
GNE-140 3 nM5 nM~1.7-fold
GSK2837808A 2.6 nM43 nM~16.5-fold
AZ-33 0.54 µM--
Galloflavin ~110 µM--
Oxamate ~800 µM--
Compound 2 13.63 µM>1000 µM>73-fold
Compound 10 47.2 µM>1000 µM>21-fold
NCATS-SM1440 0.04 µM0.04 µM1-fold
NCATS-SM1441 0.04 µM0.04 µM1-fold

Note: IC50 and Ki values are dependent on assay conditions. Direct comparison between studies should be made with caution.

Table 2: Cellular Effects of LDHA Inhibitors

InhibitorCell Line(s)Effect on Lactate ProductionAnti-proliferative Activity (EC50/IC50)
This compound HeLa, PANC-1, LPC006Reduces lactate production-
FX-11 Neuroblastoma cell lines32-95% inhibition at 10 µM-
GNE-140 MIA PaCa-2Reduces lactate production-
Compound 11 MG-63Reduces lactate production (IC50 = 7.19 µM)EC50 = 3.35 µM

Signaling Pathways

The diagrams below illustrate the central role of LDHA in cancer cell metabolism and the general workflow for evaluating LDHA inhibitors.

LDHA_Signaling_Pathway Warburg Effect and LDHA Inhibition cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate NAD+ NADH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA LDHA LDHA Lactate->Pyruvate TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA Inhibitor LDHA Inhibitors (e.g., this compound) Inhibitor->LDHA Inhibition

Figure 1. Simplified diagram of the Warburg effect and the role of LDHA. In cancer cells, pyruvate is preferentially converted to lactate by LDHA, even in the presence of oxygen. LDHA inhibitors block this step.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies EnzymeAssay LDHA Enzymatic Assay (Determine IC50) Hit Hit Identification EnzymeAssay->Hit CellViability Cell Viability/Proliferation Assay (e.g., MTT Assay) Lead Lead Optimization CellViability->Lead LactateAssay Cellular Lactate Production Assay LactateAssay->Lead Xenograft Tumor Xenograft Models Candidate Preclinical Candidate Xenograft->Candidate Toxicity Toxicology Studies Toxicity->Candidate Start Compound Library Start->EnzymeAssay Hit->CellViability Hit->LactateAssay Lead->Xenograft Lead->Toxicity

Figure 2. General experimental workflow for the evaluation of LDHA inhibitors, from initial screening to preclinical studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LDHA Enzymatic Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA.

  • Principle: The conversion of pyruvate to lactate by LDHA is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

  • Materials:

    • Purified human recombinant LDHA enzyme

    • NADH

    • Sodium pyruvate

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADH, and LDHA enzyme in each well of a 96-well plate.

    • Add serial dilutions of the test compound to the wells. Include a control with solvent only.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

    • Initiate the reaction by adding sodium pyruvate to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium following treatment with an LDHA inhibitor.

  • Principle: Lactate in the cell culture supernatant is measured using a colorimetric or fluorometric assay kit. These kits typically use lactate oxidase to convert lactate to pyruvate and hydrogen peroxide (H2O2). The H2O2 then reacts with a probe to generate a detectable signal.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compounds

    • Lactate assay kit (colorimetric or fluorometric)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the LDHA inhibitor for a specified time (e.g., 24, 48, or 72 hours).

    • Collect the cell culture supernatant.

    • Perform the lactate assay on the supernatant according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Normalize the lactate concentration to the cell number or protein concentration.

Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[5]

  • Materials:

    • Cancer cell line

    • Cell culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a range of concentrations of the LDHA inhibitor for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 or IC50 value.

Conclusion

This compound demonstrates moderate potency as an LDHA inhibitor with some selectivity over LDHB. While not as potent as some nanomolar inhibitors like GNE-140 and GSK2837808A, its efficacy in cellular assays highlights its potential as a valuable research tool and a lead compound for further optimization. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further characterizing this compound and other LDHA inhibitors in the context of cancer metabolism. The development of selective and potent LDHA inhibitors remains a promising strategy in the pursuit of novel cancer therapies.

References

A Comparative Guide to Glycolysis Inhibition: NHI-2 versus Oxamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned key glycolytic enzymes as attractive targets for therapeutic intervention. Lactate (B86563) dehydrogenase A (LDHA), the enzyme responsible for converting pyruvate (B1213749) to lactate, is crucial for sustaining high glycolytic rates and regenerating NAD+. This guide provides a detailed, data-driven comparison of two prominent LDHA inhibitors: the classic pyruvate analog, oxamate (B1226882), and the more recent N-hydroxyindole-based inhibitor, NHI-2.

Mechanism of Action: A Tale of Two Competitors

Both this compound and oxamate target the same critical step in glycolysis—the conversion of pyruvate to lactate—but through different competitive mechanisms.

  • Oxamate is a structural analog of pyruvate.[1] It directly competes with the enzyme's natural substrate, pyruvate, for binding to the active site of lactate dehydrogenase (LDH), thereby inhibiting the forward reaction.[1]

  • This compound functions as a competitor to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH).[2] It binds to the NADH site on the LDHA enzyme, preventing the cofactor from participating in the catalytic cycle.

This fundamental difference in their mechanism of action influences their specificity and potency.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA (Enzyme) Pyruvate->LDHA Lactate Lactate LDHA->Lactate NAD NAD+ LDHA->NAD NADH NADH NADH->LDHA Oxamate Oxamate (Pyruvate Analog) Oxamate->LDHA Competes with Pyruvate NHI2 This compound (NADH Competitor) NHI2->LDHA Competes with NADH

Caption: Mechanism of LDHA inhibition by Oxamate and this compound.

Comparative Performance Data

Quantitative data reveals significant differences in the potency and cellular efficacy between this compound and oxamate. This compound consistently demonstrates inhibitory effects at micromolar concentrations, whereas oxamate requires millimolar concentrations to achieve similar outcomes.

Table 1: Inhibitory Potency (IC50 / EC50)
CompoundTarget / AssayValue (µM)Cell Line / ConditionCitation(s)
This compound LDHA (enzymatic)14.7-[2][3]
LDHB (enzymatic)55.8-[2][3]
Cytotoxicity33.4HeLa[3]
Proliferation32B78 (Melanoma)[2]
Proliferation22.2PANC-1 (Pancreatic)[4][5]
Proliferation4.0PANC-1 (Hypoxic)[4][5]
Oxamate Proliferation600H460 (Lung)
Proliferation4,400A549 (Lung)
Proliferation19,670A549 (Lung)[6][7][8]
Proliferation32,130H1299 (Lung)[6][7][8]
Proliferation17,800 - 74,600CNE-1, CNE-2 (NPC)[9]
Proliferation96,730HBE (Normal Lung)[6][7][8]

NPC: Nasopharyngeal Carcinoma

Table 2: Cellular and Biological Effects
EffectThis compoundOxamate
Primary Target Lactate Dehydrogenase A (LDHA)[2][3][4]Lactate Dehydrogenase (LDH)[1][10]
Lactate Production Inhibits lactate production in HeLa cells.[2][3]Reduces lactate production and extracellular acidification.[6][11]
Cell Cycle Induces cell cycle arrest at S and G2 phases.[2]Induces G2/M arrest in some cancer cells, G0/G1 in others.[7][9][12]
Apoptosis Enhances apoptosis.[2]Induces apoptosis, often mediated by ROS generation.[9][12][13]
Other Effects Shows synergistic anti-proliferative effects when combined with oxamate.[2][14]Induces protective autophagy in some cancer types; enhances radiosensitivity.[9][10][13][15]

Experimental Workflow

A typical workflow to compare the efficacy of these inhibitors involves parallel treatment of cancer cell lines followed by a series of metabolic and viability assays.

A 1. Cell Culture (e.g., HeLa, A549, PANC-1) B 2. Treatment A->B C1 Vehicle Control (e.g., DMSO) B->C1 C2 This compound (µM concentrations) B->C2 C3 Oxamate (mM concentrations) B->C3 D 3. Incubation (e.g., 24-72 hours) C1->D C2->D C3->D E 4. Assays D->E F1 Lactate Production (Media Supernatant) E->F1 F2 LDH Activity (Cell Lysate) E->F2 F3 Cell Viability (e.g., MTT/XTT Assay) E->F3 G 5. Data Analysis (IC50 Calculation, Statistical Comparison) F1->G F2->G F3->G

Caption: Standard experimental workflow for comparing glycolysis inhibitors.

Experimental Protocols

Protocol 1: In Vitro LDH-A Enzyme Activity Assay

This protocol measures the direct inhibitory effect of a compound on purified LDH enzyme activity by monitoring the oxidation of NADH.

  • Reagent Preparation :

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

    • Substrate Solution: 10 mM sodium pyruvate in Assay Buffer.

    • Cofactor Solution: 5 mM NADH in Assay Buffer. Protect from light.

    • Enzyme Solution: Purified human recombinant LDHA diluted in Assay Buffer.

    • Inhibitor Stocks: Prepare concentrated stock solutions of this compound and oxamate in a suitable solvent (e.g., DMSO).

  • Assay Procedure :

    • In a 96-well UV-transparent plate, add 50 µL of Assay Buffer.

    • Add 10 µL of inhibitor solution at various concentrations (or vehicle for control).

    • Add 10 µL of Enzyme Solution and incubate for 15 minutes at room temperature.

    • Add 10 µL of Cofactor Solution (NADH).

    • To initiate the reaction, add 20 µL of Substrate Solution (pyruvate).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader. The rate of NADH oxidation is proportional to LDH activity.

  • Data Analysis :

    • Calculate the reaction rate (V) from the linear portion of the kinetic read.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Lactate Production Assay

This protocol quantifies the amount of lactate secreted by cells into the culture medium following inhibitor treatment.

  • Cell Seeding and Treatment :

    • Seed cells (e.g., 1-5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound, oxamate, or vehicle control.

    • Incubate for the desired treatment period (e.g., 8 to 24 hours).

  • Sample Collection :

    • After incubation, carefully collect 20-50 µL of the cell culture supernatant from each well.

    • If the supernatant contains endogenous LDH activity that could interfere with the assay, deproteinize the samples (e.g., using a 10 kDa MWCO spin filter or perchloric acid precipitation).[16]

  • Lactate Measurement (Colorimetric Method) :

    • Use a commercial lactate assay kit, which typically relies on a coupled enzymatic reaction.[16][17]

    • Prepare a lactate standard curve according to the kit manufacturer's instructions.

    • In a new 96-well plate, add 50 µL of the Reaction Mix (containing lactate dehydrogenase, NAD+, and a colorimetric probe) to each well.

    • Add 10-50 µL of each collected supernatant sample and standards to the appropriate wells.

    • Incubate at room temperature for 30 minutes, protected from light.[17][18]

    • Measure the absorbance at the specified wavelength (e.g., 450 nm).[16]

  • Data Analysis :

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content from a parallel well to account for differences in cell proliferation.

Summary and Conclusion

The comparison between this compound and oxamate reveals a clear distinction in potency and mechanism.

  • This compound is a potent and selective inhibitor of LDHA, acting as an NADH competitor with efficacy in the low micromolar range.[2][3] Its selectivity for LDHA over LDHB suggests a more targeted approach to inhibiting glycolysis in cancer cells, which often overexpress the A isoform.

  • Oxamate , a classic pyruvate analog, is a significantly weaker inhibitor, requiring millimolar concentrations to exert a biological effect.[6][7][9] Its high IC50 values may raise concerns about off-target effects and clinical translatability, though it remains a valuable tool for in vitro studies to probe the effects of glycolysis blockade.

For researchers developing novel anti-glycolytic agents, this compound represents a more promising scaffold due to its higher potency. However, the synergistic effects observed when combining this compound and oxamate suggest that targeting LDH through multiple mechanisms could be a viable therapeutic strategy.[2][14] The choice of inhibitor ultimately depends on the experimental goals, with oxamate serving as a well-established, albeit weak, tool for proof-of-concept studies, and this compound offering a more potent and specific alternative for advanced preclinical investigation.

References

A Comparative Guide to NHI-2: A Selective Lactate Dehydrogenase A (LDHA) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lactate (B86563) dehydrogenase A (LDHA) inhibitor, NHI-2, with other known LDHA inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to LDHA Inhibition

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer cells, there is a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect). This makes LDHA a promising target for anticancer therapies. Inhibition of LDHA can lead to a disruption of cancer cell metabolism, increased oxidative stress, and ultimately, cell death. This compound is a member of the N-hydroxyindole-based class of LDHA inhibitors that has demonstrated significant anti-glycolytic and anti-proliferative activities.

Performance Comparison of LDHA Inhibitors

The following tables summarize the quantitative data for this compound and other well-characterized LDHA inhibitors, including FX-11, galloflavin, and oxamate. This data facilitates a direct comparison of their potency, selectivity, and cellular effects.

Table 1: In Vitro Enzyme Inhibition Data
InhibitorTargetIC50 (µM)Ki (µM)Selectivity (LDHB/LDHA IC50)Mechanism of Action
This compound LDHA 14.7 [1]N/A ~3.8 [1]NADH competitor [1]
LDHB55.8[1]N/A
FX-11LDHA23.3 (in HeLa cells)[2]8[2]Selective for LDHA over LDHBReversible, competitive with NADH[2]
LDHB>90[3]N/A
GalloflavinLDHAN/A5.46[4][5]~2.75 (based on Ki)[4][5]Binds to the free enzyme, not competitive with substrate or cofactor[6][7]
LDHBN/A15.06[4][5]
OxamateLDHAN/A136[8]Non-selectiveCompetitive with pyruvate[8]
LDHBN/A94.4[8]

N/A: Not Available

Table 2: Cellular Activity Data
InhibitorCell LineEC50 / IC50 (µM) for Cell ProliferationEffect on Lactate ProductionOther Reported Cellular Effects
This compound B78 32 (EC50, 48h) [1]Inhibits lactate production in HeLa cells (50-200 µM, 8h) [1]Induces apoptosis and cell cycle arrest at S/G2 phase [1]
PANC-1, LPC006Inhibits cell growthReduces lactate productionEnhances antiproliferative effects of gemcitabine
FX-11BxPc-3, MIA PaCa-249.27 and 60.54 (IC50, 72h) respectively[2]Inhibits glycolysis in P493 cells[2]Reduces ATP levels, induces oxidative stress and cell death[2]
Neuroblastoma cell linesDecreased cell viability[9]Inhibited aerobic lactate production[9]Induces G1 cell cycle arrest and apoptosis[9]
GalloflavinEndometrial cancer cellsEffective in inhibiting cell growth[4]Blocks glycolysis and ATP production[4]Induces apoptosis[4]
OxamateH1299, A54932.13 and 19.67 (IC50, 24h) respectivelyReduces LDH activity and glycolysis[8]Induces G2/M arrest and apoptosis[10][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

Signaling Pathway of LDHA in Glycolysis

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA LDHA Pyruvate->LDHA NAD NAD+ LDHA->NAD NADH NADH NADH->LDHA Inhibitor This compound / Other Inhibitors Inhibitor->LDHA Inhibition

Caption: LDHA catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.

Experimental Workflow for In Vitro LDHA Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis LDHA_Enzyme LDHA Enzyme Incubation Incubate Enzyme, Substrate, Cofactor, and Inhibitor LDHA_Enzyme->Incubation Substrate_Cofactor Pyruvate & NADH Substrate_Cofactor->Incubation Inhibitor_ Inhibitor_ dilutions This compound / Other Inhibitors (Serial Dilutions) Measurement Measure NADH Oxidation (Decrease in Absorbance at 340 nm) Incubation->Measurement Analysis Calculate IC50 Values Measurement->Analysis Inhibitor_dilutions Inhibitor_dilutions Inhibitor_dilutions->Incubation Lactate_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_lactate_measurement Lactate Measurement Seed_Cells Seed Cancer Cells Treat_Cells Treat with Inhibitors Seed_Cells->Treat_Cells Collect_Media Collect Cell Culture Supernatant Treat_Cells->Collect_Media Lactate_Assay Perform Lactate Assay (e.g., colorimetric or fluorescent) Collect_Media->Lactate_Assay Quantification Quantify Lactate Concentration Lactate_Assay->Quantification

References

NHI-2 and Gemcitabine: A Synergistic Combination Against Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A promising new therapeutic strategy for pancreatic cancer may lie in the synergistic combination of NHI-2, a novel lactate (B86563) dehydrogenase A (LDHA) inhibitor, and the established chemotherapeutic agent, gemcitabine (B846). Preclinical evidence demonstrates that this combination significantly enhances anti-cancer effects, particularly in the challenging hypoxic microenvironment of pancreatic tumors.

Researchers and drug development professionals are continually seeking innovative approaches to improve outcomes for pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat malignancy. One avenue of exploration is the targeting of tumor metabolism. Cancer cells often rely on a metabolic process called glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." Lactate dehydrogenase A (LDHA) is a key enzyme in this process, and its inhibition represents a strategic target to disrupt cancer cell energy production.

This compound is a small molecule inhibitor of LDHA that has shown promise in preclinical studies. When used in combination with gemcitabine, the standard-of-care chemotherapy for pancreatic cancer, this compound exhibits a powerful synergistic effect, leading to greater cancer cell death than either agent alone. This guide provides a comprehensive comparison of the performance of this compound as a monotherapy and in combination with gemcitabine, supported by experimental data.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between this compound and gemcitabine has been quantified in pancreatic cancer cell lines, PANC-1 and LPC006, under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions, the latter of which is characteristic of the tumor microenvironment. The data reveals a marked increase in the cytotoxic effects of the combination therapy, especially under hypoxic conditions.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. A lower IC50 value indicates a more potent compound. The Combination Index (CI) is used to quantify the nature of the interaction between two drugs, where a CI value less than 1 indicates synergy.

Cell LineConditionTreatmentIC50 (µM)Combination Index (CI)
PANC-1 NormoxiaThis compound22.2Slight to moderate synergism
Gemcitabine-
This compound + Gemcitabine-
HypoxiaThis compound4.0Strong synergism (CI < 0.4)
Gemcitabine-
This compound + Gemcitabine-
LPC006 NormoxiaThis compound-Slight to moderate synergism
Gemcitabine-
This compound + Gemcitabine-
HypoxiaNHI-1 (a related compound)0.9Strong synergism (CI < 0.4)
GemcitabineIC50 reduced by ~4-fold
NHI-1 + Gemcitabine-

Data extracted from Maftouh et al., British Journal of Cancer, 2014.[1]

These results clearly demonstrate that the combination of an LDHA inhibitor like this compound with gemcitabine is significantly more effective at inhibiting the growth of pancreatic cancer cells than either drug used alone, with the effect being most pronounced in the hypoxic conditions that are typical of solid tumors.[1]

Mechanism of Synergistic Action

The enhanced efficacy of the this compound and gemcitabine combination is believed to stem from a multi-pronged attack on the cancer cells' survival mechanisms.

Synergy_Mechanism cluster_NHI2 This compound Action cluster_Gemcitabine Gemcitabine Action cluster_Synergy Synergistic Effect NHI2 This compound LDHA LDHA NHI2->LDHA Modulation Modulation of Gemcitabine Metabolism NHI2->Modulation Pyruvate Pyruvate Synergy Enhanced Apoptosis & Reduced Cell Proliferation NHI2_effect Disruption of Warburg Effect LDHA->NHI2_effect Lactate Lactate Pyruvate->Lactate glycolysis Gemcitabine Gemcitabine dCK dCK Gemcitabine->dCK activated by Gemcitabine->Modulation dFdCTP dFdCTP dCK->dFdCTP DNA_Synth DNA Synthesis dFdCTP->DNA_Synth inhibits Gem_effect Inhibition of DNA Replication DNA_Synth->Gem_effect NHI2_effect->Synergy Gem_effect->Synergy Modulation->Synergy

Caption: Proposed mechanism of synergistic action between this compound and gemcitabine.

This compound, by inhibiting LDHA, disrupts the cancer cells' ability to efficiently produce energy through glycolysis. This metabolic stress can make the cells more vulnerable to the DNA-damaging effects of gemcitabine. Gemcitabine, a nucleoside analog, is incorporated into DNA during replication, leading to chain termination and apoptosis (programmed cell death).[2]

Furthermore, studies suggest that the synergistic interaction may also be attributed to the modulation of gemcitabine's metabolism by the LDHA inhibitors. This could potentially overcome the reduced synthesis of the active phosphorylated metabolites of gemcitabine, a known mechanism of resistance.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the synergistic effects of this compound and gemcitabine.

Cell Viability Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of the drugs on cancer cells.

SRB_Assay_Workflow start Seed PANC-1 or LPC006 cells in 96-well plates treatment Treat with this compound, Gemcitabine, or combination for 72h start->treatment fixation Fix cells with trichloroacetic acid (TCA) treatment->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining solubilization Solubilize bound dye with Tris base staining->solubilization measurement Measure absorbance at 510 nm solubilization->measurement analysis Calculate IC50 and Combination Index (CI) measurement->analysis

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

  • Cell Seeding: Pancreatic cancer cells (PANC-1 or LPC006) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of this compound, gemcitabine, or a combination of both drugs for 72 hours.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

  • Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a plate reader at a wavelength of 510 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 values are calculated from the dose-response curves. The Combination Index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction.[1]

Conclusion

The combination of the LDHA inhibitor this compound and the chemotherapeutic agent gemcitabine represents a compelling strategy for the treatment of pancreatic cancer. The strong synergistic effects observed in preclinical models, particularly under hypoxic conditions, highlight the potential of this combination to overcome some of the challenges associated with pancreatic cancer therapy. Further investigation, including in vivo studies and clinical trials, is warranted to fully evaluate the therapeutic potential of this promising combination. By targeting both cellular metabolism and DNA replication, the this compound and gemcitabine combination offers a novel and potentially more effective approach for patients with pancreatic ductal adenocarcinoma.

References

comparative analysis of NHI-2 in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of NHI-2, a novel N-hydroxyindole-2-carboxylate (NHI) class inhibitor of lactate (B86563) dehydrogenase A (LDHA), across various cancer cell lines. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols associated with this compound, supported by experimental data.

Introduction to this compound

Cancer cells often exhibit a high rate of glycolysis followed by lactate fermentation, even in the presence of oxygen—a phenomenon known as the "Warburg effect." Lactate dehydrogenase A (LDHA) is a critical enzyme in this process, converting pyruvate (B1213749) to lactate. Its upregulation is common in many cancers, making it a strategic target for anti-glycolytic therapeutic approaches.[1] this compound, or methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, is an LDHA inhibitor that has demonstrated potent anti-cancer properties by disrupting this metabolic pathway.[1][2] It has shown a broad spectrum of anti-proliferative activity, acting as an efficient anti-glycolytic agent in multiple cancer cell models.[1][3]

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting LDHA, for which it shows selectivity over the LDHB isoform (IC50 values of 14.7 µM for LDHA vs. 55.8 µM for LDHB).[3] This inhibition leads to a cascade of downstream cellular effects:

  • Reduction of Lactate: By blocking LDHA, this compound significantly reduces the production and secretion of lactate in cancer cells.[1][4]

  • Metabolic Disruption: As an NADH competitor, this compound impacts not only glycolysis but also mitochondrial metabolism, affecting the cellular NAD+/NADH balance, extracellular acidification rate (ECAR), and ATP production.[3]

  • Induction of Cell Cycle Arrest and Apoptosis: this compound has been shown to induce cell cycle arrest at the S and G2 phases and enhance apoptosis.[3]

  • Inhibition of Ferroptosis: Beyond its effects on glycolysis, this compound has also been identified as an inhibitor of ferroptosis.[4]

Mechanism_of_Action Mechanism of Action of this compound cluster_glycolysis Warburg Effect Pathway cluster_effects Downstream Anti-Cancer Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A This compound This compound This compound->LDH-A_node Inhibition Reduced Lactate Production Reduced Lactate Production LDH-A_node->Reduced Lactate Production Cell Cycle Arrest (S/G2) Cell Cycle Arrest (S/G2) LDH-A_node->Cell Cycle Arrest (S/G2) Apoptosis Induction Apoptosis Induction LDH-A_node->Apoptosis Induction Reduced Proliferation Reduced Proliferation LDH-A_node->Reduced Proliferation

Caption: this compound inhibits LDHA, disrupting glycolysis and inducing anti-cancer effects.

Comparative Efficacy in Cancer Cell Lines

This compound has demonstrated differential efficacy across a range of cancer cell lines. A head-to-head study with other LDH-A inhibitors based on the malonic (Mal) scaffold found that this compound possessed a superior combination of enzyme inhibition, cell permeability, and anti-proliferative activity.[1] Furthermore, this compound showed reduced toxicity in non-cancerous immortalized cells (WT-MEF) compared to cancerous HeLa cells, where 100 µM of this compound caused approximately 70% cell death in WT-MEF cells versus 100% cell death in HeLa cells after 72 hours.[1]

Table 1: Summary of this compound In Vitro Efficacy

Cell Line Cancer Type Assay Concentration Incubation Time Key Finding Citation
HeLa Cervical Carcinoma Lactate Production 50-200 µM 8 hours Significant reduction in lactate production. [1][3]
Cell Viability 100 µM 72 hours 100% cell death. [1]
B78 Murine Melanoma Proliferation 12-40 µM 72 hours Inhibition of proliferation starting at 26 µM. [3]
Proliferation (EC₅₀) 0.1-100 µM 48 hours EC₅₀ value of 32 µM. [3]
Apoptosis 40 µM 24 hours Increased apoptosis when combined with Oxamate. [3]
Cell Cycle 40 µM 24 hours Induced cell cycle arrest at S/G2 phases. [3]
PANC-1 Pancreatic Cancer Cell Growth Not Specified Not Specified Inhibition of cell growth. [4]
Synergism Not Specified Not Specified Enhanced anti-proliferative effects of Gemcitabine. [4]
LPC006 Pancreatic Cancer Cell Growth Not Specified Not Specified Inhibition of cell growth. [4]

| | | Synergism | Not Specified | Not Specified | Enhanced anti-proliferative effects of Gemcitabine. |[4] |

Experimental Protocols

The evaluation of this compound's efficacy relies on a set of standard in vitro assays. Below are detailed methodologies for the key experiments cited.

Experimental_Workflow General Workflow for In Vitro Analysis of this compound cluster_assays Assay Types start 1. Seed Cancer Cells in Culture Plates treat 2. Treat with this compound (Dose-Response and Time-Course) start->treat incubate 3. Incubate (e.g., 24, 48, 72 hours) treat->incubate assay 4. Perform Endpoint Assay incubate->assay viability Cell Viability (e.g., MTT Assay) assay->viability Measures Proliferation lactate Lactate Production (e.g., GC-MS) assay->lactate Measures Metabolism apoptosis Apoptosis/Cell Cycle (e.g., Flow Cytometry) assay->apoptosis Measures Cell Fate analyze 5. Data Analysis (e.g., Calculate IC₅₀/EC₅₀) viability->analyze lactate->analyze apoptosis->analyze

Caption: Standard workflow for assessing the in vitro effects of this compound on cancer cells.

a. Cell Proliferation/Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., B78, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1-100 µM) or vehicle control (DMSO).[3]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[1][3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀/IC₅₀ values.

b. Lactate Production Assay

  • Cell Culture and Treatment: Seed cancer cells (e.g., HeLa) and treat them with various concentrations of this compound (e.g., 50-200 µM) for a defined period, such as 8 hours.[1][3]

  • Sample Collection: Collect the cell culture media from each treatment group.[1]

  • Lactate Measurement: Determine the amount of lactate in the media. This can be done using a variety of methods, including gas chromatography-mass spectrometry (GC-MS) for high precision or commercially available colorimetric/fluorometric lactate assay kits.[1]

  • Normalization: Normalize the lactate concentration to the cell number or total protein content to account for differences in cell proliferation.

c. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

  • Cell Preparation: Culture and treat cells (e.g., B78 with 40 µM this compound for 24 hours) as described above.[3]

  • Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining:

    • For Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • For Cell Cycle: Treat cells with RNase A and stain the cellular DNA with PI.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis:

    • Apoptosis: Quantify the percentage of cells in each quadrant of the Annexin V/PI plot.

    • Cell Cycle: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Conclusion

This compound is a promising LDHA inhibitor with potent anti-proliferative and pro-apoptotic effects across multiple cancer cell lines, including cervical, pancreatic, and melanoma models.[3][4] Its efficacy is rooted in the disruption of cancer cell metabolism, leading to reduced lactate production, cell cycle arrest, and apoptosis.[1][3] The compound's selectivity for cancer cells over non-cancerous cells and its synergistic activity with established chemotherapeutics like Gemcitabine further underscore its therapeutic potential.[1][4] The experimental data and protocols provided in this guide offer a solid foundation for further research into the clinical application of this compound and other LDHA inhibitors in oncology.

References

Comparative Analysis of NHI-2's Anti-Tumor Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the lactate (B86563) dehydrogenase A (LDHA) inhibitor, NHI-2, in comparison to other anti-cancer agents, supported by comprehensive experimental data and protocols.

This guide provides a detailed comparison of the anti-tumor activity of this compound, a potent inhibitor of lactate dehydrogenase A (LDHA), against other therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents quantitative data in a clear and accessible format, and offers detailed protocols for the cited experiments. The aim is to provide an objective resource to facilitate further research and development in the field of cancer metabolism.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that selectively targets lactate dehydrogenase A (LDHA), an enzyme crucial for anaerobic glycolysis.[1] Many cancer cells exhibit a metabolic shift towards glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic reprogramming is vital for the rapid proliferation and survival of tumor cells. LDHA catalyzes the conversion of pyruvate (B1213749) to lactate, the final step in anaerobic glycolysis. By inhibiting LDHA, this compound disrupts the glycolytic pathway in cancer cells, leading to a reduction in lactate production, apoptosis, and cell cycle arrest at the S and G2 phases.[1]

Comparative Performance of this compound

The anti-tumor efficacy of this compound has been evaluated in various cancer cell lines and in preclinical in vivo models. This section compares its performance against another LDHA inhibitor, NHI-1, and the standard-of-care chemotherapeutic agent, gemcitabine.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against LDHA and significant anti-proliferative effects in cancer cells. The following tables summarize the key quantitative data from comparative studies.

Table 1: Comparative Inhibitory Activity against LDHA Isoforms

CompoundTargetIC50 (µM)Selectivity (LDHB/LDHA)
This compound LDHA14.7~3.8
LDHB55.8
NHI-1 LDHA16.3 (normoxia)~3-5
0.9 (hypoxia)

Data sourced from MedChemExpress and Maftouh et al., 2014.[1]

Table 2: Anti-Proliferative Activity in Pancreatic Cancer Cell Lines (Hypoxia)

TreatmentCell LineIC50 (µM)
NHI-1 LPC0060.9
This compound Not explicitly stated in the provided search resultsNot available

Data sourced from Maftouh et al., 2014.

Table 3: Synergistic Effects with Gemcitabine in Pancreatic Cancer Cells (Hypoxia)

CombinationCell LineCombination Index (CI)
NHI-1 + Gemcitabine LPC006< 0.4
This compound + Gemcitabine Not explicitly stated in the provided search resultsNot available

A Combination Index (CI) of less than 1 indicates a synergistic effect. Data sourced from Maftouh et al., 2014.

In Vivo Anti-Tumor Activity

This compound has been shown to suppress tumor growth in a murine melanoma model, particularly when used in combination with immune checkpoint inhibitors.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_glycolysis Glycolysis in Cancer Cells (Warburg Effect) cluster_inhibition Mechanism of this compound Action cluster_effects Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA NHI2 This compound LDHA_Inhibition LDHA Inhibition NHI2->LDHA_Inhibition LDHA_Inhibition->Pyruvate Blocks Conversion Reduced_Lactate Reduced Lactate Production LDHA_Inhibition->Reduced_Lactate Apoptosis Apoptosis LDHA_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S/G2) LDHA_Inhibition->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound's anti-tumor activity.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Cancer Cell Culture treatment Treatment with this compound and Comparators start_invitro->treatment proliferation_assay Cell Proliferation Assay (e.g., Sulforhodamine B) treatment->proliferation_assay lactate_assay Lactate Production Assay treatment->lactate_assay data_analysis_invitro Data Analysis (IC50, Synergy) proliferation_assay->data_analysis_invitro lactate_assay->data_analysis_invitro start_invivo Tumor Implantation (e.g., Murine Melanoma Model) treatment_invivo Treatment with this compound start_invivo->treatment_invivo tumor_measurement Tumor Volume Measurement treatment_invivo->tumor_measurement data_analysis_invivo Data Analysis tumor_measurement->data_analysis_invivo

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the anti-proliferative effects of this compound.

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, comparator compounds, or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the drug concentration.

Lactate Production Assay

This assay quantifies the effect of this compound on glycolysis.

  • Cell Culture and Treatment: Culture cancer cells and treat them with this compound or control for a specified duration (e.g., 8 hours).

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Normalization: Normalize the lactate concentration to the cell number or total protein content.

  • Analysis: Compare the lactate production in this compound-treated cells to that in control cells.

In Vivo Murine Melanoma Model

This protocol outlines the general steps for evaluating the in vivo anti-tumor activity of this compound.

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of melanoma cells (e.g., B16F10) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every few days. Calculate the tumor volume using the formula: (length × width²) / 2.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intratumoral injection) according to the desired dosing schedule. The control group should receive a vehicle control.

  • Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the anti-tumor efficacy of this compound. Statistical analysis should be performed to assess the significance of the observed differences.

Conclusion

This compound is a promising anti-tumor agent that effectively targets the metabolic vulnerability of cancer cells by inhibiting LDHA. The presented data demonstrates its potent in vitro activity and its potential for in vivo efficacy, particularly in combination with other therapies. The detailed protocols provided in this guide are intended to facilitate the replication and further investigation of this compound's anti-cancer properties. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of cancer types.

References

The Efficacy of MDM2 Inhibition in 3D Spheroid Models: A Comparative Analysis of Nutlin-3a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of the MDM2 Inhibitor, Nutlin-3a, in Three-Dimensional (3D) Spheroid Cancer Models.

Three-dimensional (3D) spheroid models have emerged as a more physiologically relevant in vitro system for anticancer drug screening compared to traditional 2D cell cultures.[1][2][3] These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and barriers to drug penetration.[3] This guide provides a comparative analysis of Nutlin-3a, a potent and selective inhibitor of the MDM2-p53 interaction, with conventional chemotherapy and another targeted therapy in 3D spheroid models.

Performance Comparison in 3D Spheroid Models

Nutlin-3a functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[4] This prevents the MDM2-mediated degradation of p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4] For comparison, we have selected Doxorubicin (B1662922), a widely used chemotherapeutic agent that induces DNA damage, and Trametinib, a targeted inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.[5][6][7][8]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds in different cancer cell line-derived 3D spheroid models. It is important to note that IC50 values can vary significantly depending on the cell line, spheroid size, culture conditions, and assay endpoint.

CompoundCancer Cell LineSpheroid Model DetailsIC50 (µM)Reference(s)
Nutlin-3a HCT116 (colorectal carcinoma)p53 wild-type1.6 - 8.6 (normoxia)[9]
MCF7 (breast carcinoma)p53 wild-type1.6 - 8.6 (normoxia)[9]
Retinoblastoma (Y79, Weri-Rb1)p53 wild-typeConcentration-dependent viability reduction[10]
Doxorubicin U2OS (osteosarcoma)~400 µm diameter> 40 (5 days)[11]
HeLa (cervical cancer)~360 µm initial diameter> 40 (5 days)[11]
A549 (lung adenocarcinoma)~450 µm initial diameter> 40 (5 days)[11]
BT-20 (triple-negative breast cancer)~300 µm diameter> 3 (72 hours)[12]
Trametinib HT-29 (colorectal adenocarcinoma)Not specifiedDose-dependent size decrease[13]
Glioblastoma (primary cell lines)Spheroids formed over 4 daysDose-dependent viability reduction[14]

Signaling Pathways and Mechanisms of Action

The efficacy of each compound is dictated by its specific mechanism of action and the signaling pathways it targets.

Nutlin-3a: p53 Signaling Pathway

Nutlin-3a reactivates the p53 tumor suppressor pathway. In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. Nutlin-3a competitively binds to the p53-binding pocket of MDM2, preventing this interaction. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, NOXA).[15][16][17][18][19]

p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Transcription BAX BAX p53->BAX Transcription Apoptosis_Genes Other Apoptosis Genes (PUMA, NOXA) p53->Apoptosis_Genes Transcription Proteasome Proteasome p53->Proteasome Degradation Nutlin3a Nutlin-3a Nutlin3a->MDM2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis BAX->Apoptosis Induces Apoptosis_Genes->Apoptosis Induces

Caption: Nutlin-3a inhibits MDM2, leading to p53-mediated apoptosis.
Doxorubicin: DNA Damage Response

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This triggers a DNA damage response, which can activate p53-dependent and -independent apoptotic pathways.

Trametinib: MEK/ERK Signaling Pathway

Trametinib is a selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[5][6][7][8] This pathway is often hyperactivated in cancer due to mutations in upstream components like RAS or RAF.[20][21] By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK, which in turn blocks the transcription of genes involved in cell proliferation and survival.[20][21]

MEK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Trametinib Trametinib Trametinib->MEK Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Trametinib inhibits the MEK/ERK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of 3D spheroid-based drug screening assays.

3D Spheroid Formation (Liquid Overlay Technique)
  • Cell Seeding: Seed cancer cells (e.g., 2,500 - 5,000 cells/well) in a U-bottom, ultra-low attachment 96-well plate in their respective complete growth medium.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for the formation of compact spheroids. Spheroid size should be monitored daily.

Drug Treatment
  • Compound Preparation: Prepare serial dilutions of Nutlin-3a, Doxorubicin, and Trametinib in the appropriate cell culture medium.

  • Treatment: Carefully remove half of the medium from each well containing a spheroid and replace it with an equal volume of the medium containing the desired drug concentration.

  • Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours).

Cell Viability Assessment (CellTiter-Glo® 3D Assay)
  • Reagent Preparation: Equilibrate the CellTiter-Glo® 3D reagent to room temperature.

  • Lysis: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

  • Incubation: Shake the plate on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

Experimental Workflow Diagram

experimental_workflow cluster_workflow 3D Spheroid Drug Screening Workflow start Start seed_cells Seed Cells in Ultra-Low Attachment Plate start->seed_cells form_spheroids Spheroid Formation (3-5 days) seed_cells->form_spheroids drug_treatment Treat Spheroids with Nutlin-3a & Alternatives form_spheroids->drug_treatment incubation Incubate (e.g., 72 hours) drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo 3D) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for 3D spheroid drug screening.

Conclusion

3D spheroid models provide a more predictive platform for evaluating the efficacy of anticancer compounds. Nutlin-3a demonstrates potent activity in p53 wild-type cancer spheroids by reactivating the p53 pathway. Its performance, when compared to a standard chemotherapeutic like Doxorubicin and a targeted MEK inhibitor like Trametinib, highlights the importance of considering the specific molecular characteristics of the tumor when selecting a therapeutic strategy. The experimental protocols and workflows provided in this guide offer a framework for conducting robust and reproducible 3D drug screening studies.

References

Evaluating the Specificity of NHI-2's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensuring translatable and reliable experimental outcomes. This guide provides an objective comparison of the lactate (B86563) dehydrogenase A (LDHA) inhibitor, NHI-2, with other notable LDHA inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound and the Importance of Specificity

This compound is a small molecule inhibitor of lactate dehydrogenase A (LDHA), an enzyme critical for anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells.[1] By targeting LDHA, this compound aims to disrupt the energy supply of cancer cells, leading to apoptosis and cell cycle arrest.[1] However, the utility of any chemical inhibitor in research and drug development is contingent on its specificity. Off-target effects can lead to misleading experimental results and potential toxicity. This guide evaluates the specificity of this compound by comparing its inhibitory activity against its intended target, LDHA, and its closely related isoform, LDHB, alongside other well-characterized LDHA inhibitors.

Quantitative Comparison of LDHA Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected LDHA inhibitors against human LDHA and LDHB. The selectivity ratio (LDHB IC50 / LDHA IC50) is provided as a quantitative measure of isoform specificity. A higher ratio indicates greater selectivity for LDHA.

InhibitorLDHA IC50LDHB IC50Selectivity Ratio (LDHB/LDHA)Reference
This compound 14.7 µM55.8 µM3.8[1]
GSK2837808A 2.6 nM43 nM16.5[2]
(R)-GNE-140 3 nM5 nM1.7[3]
FX11 23.3 µM (in HeLa cells)Not specified in the same study-[3]
AZ-33 0.5 µMNot specified in the same study-[2]
Compound 10 47.2 µM> 1000 µM> 21.2[4]
Compound 2 13.63 µM395.3 µM29.0[4]
Galloflavin Ki = 5.46 µMKi = 15.06 µM2.8 (Ki based)[2]

Note: The IC50 values can vary depending on the specific experimental conditions. It is crucial to consult the original publications for detailed assay parameters.

Experimental Protocols

Accurate determination of inhibitor specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to characterize LDHA inhibitors.

In Vitro Lactate Dehydrogenase (LDH) Activity Assay for IC50 Determination

This protocol describes a common spectrophotometric method to determine the IC50 value of an inhibitor against LDHA or LDHB by measuring the rate of NADH oxidation.

Materials:

  • Recombinant human LDHA or LDHB enzyme

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Sodium pyruvate (B1213749)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADH in assay buffer.

    • Prepare a stock solution of sodium pyruvate in assay buffer.

    • Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, NADH solution, and the serially diluted inhibitor or vehicle control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the Reaction:

    • Add the LDHA or LDHB enzyme to all wells to a final desired concentration.

    • Initiate the enzymatic reaction by adding the sodium pyruvate solution to all wells.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of decrease in absorbance corresponds to the rate of NADH oxidation.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that an inhibitor binds to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells expressing the target protein (LDHA)

  • Test inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein (LDHA)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test inhibitor at various concentrations or a vehicle control for a specific duration.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes at temperatures from 40°C to 70°C).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation at high speed.

  • Protein Detection:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (LDHA).

  • Data Analysis:

    • Quantify the band intensities of the soluble target protein at each temperature for both inhibitor-treated and control samples.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in evaluating this compound's specificity, the following diagrams are provided in the DOT language for Graphviz.

LDHA_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_LDH_reaction LDH-Mediated Conversion cluster_downstream_effects Downstream Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps LDHA LDHA Lactate Lactate Pyruvate->Lactate LDHA ATF4 ATF4 Signaling (Adaptive Response) LDHA->ATF4 Inhibition leads to JNK JNK Signaling (Apoptosis) LDHA->JNK Inhibition activates NADH NADH NAD_plus NAD_plus NADH->NAD_plus NHI_2 This compound NHI_2->LDHA Inhibits Cell_Survival Cell Survival ATF4->Cell_Survival Promotes Apoptosis Apoptosis JNK->Apoptosis Induces

Caption: Signaling pathway of LDHA inhibition by this compound and its downstream effects.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Plate_Setup Set up 96-well plate with serial dilutions of inhibitor Reagents->Plate_Setup Incubation Pre-incubate Plate_Setup->Incubation Reaction Initiate reaction with substrate Incubation->Reaction Data_Acquisition Measure Absorbance at 340nm (Kinetic Read) Reaction->Data_Acquisition Data_Processing Calculate initial velocities Data_Acquisition->Data_Processing IC50_Calc Plot % Inhibition vs. [Inhibitor] and determine IC50 Data_Processing->IC50_Calc

Caption: Experimental workflow for IC50 determination of an LDHA inhibitor.

CETSA_Workflow Start Start Cell_Treatment Treat cells with inhibitor Start->Cell_Treatment Heat_Challenge Apply heat gradient Cell_Treatment->Heat_Challenge Lysis Lyse cells Heat_Challenge->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot Centrifugation->Western_Blot Analysis Quantify protein levels and plot melting curve Western_Blot->Analysis End End Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Discussion on Specificity

Based on the available data, this compound demonstrates a modest selectivity for LDHA over LDHB, with a selectivity ratio of approximately 3.8.[1] In comparison, compounds like GSK2837808A and Compound 2 exhibit significantly higher selectivity for LDHA.[2][4] It is important to note that while FX11 is a widely used LDHA inhibitor, some reports suggest it may have off-target effects.[5][6]

The downstream signaling effects of LDHA inhibition reveal a complex cellular response. Inhibition of LDHA can activate the JNK signaling pathway, which is associated with the induction of apoptosis.[7] However, cells can also mount an adaptive survival response through the activation of the ATF4 signaling pathway.[8] This highlights the intricate cellular rewiring that occurs upon metabolic perturbation and underscores the importance of using specific inhibitors to dissect these pathways accurately.

Conclusion

This compound is a valuable tool for studying the role of LDHA in cancer metabolism. While it demonstrates inhibitory activity against LDHA, its specificity profile, particularly when compared to other available inhibitors like GSK2837808A, should be a key consideration in experimental design. For studies where high isoform specificity is critical, more selective compounds may be preferable. The experimental protocols provided in this guide offer a framework for researchers to independently verify the potency and specificity of this compound and other inhibitors in their specific experimental systems. A thorough understanding of an inhibitor's specificity is crucial for the generation of robust and reproducible data in the pursuit of novel therapeutic strategies.

References

independent verification of NHI-2's effects on apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification of NHI-2's Effects on Apoptosis: A Comparative Guide

Introduction

The induction of apoptosis, or programmed cell death, is a cornerstone of many therapeutic strategies, particularly in oncology. A multitude of compounds are being investigated for their ability to selectively trigger this process in diseased cells. This guide provides an independent verification of the apoptotic effects of the novel compound this compound, a synthetic small molecule, by comparing its performance against established apoptosis-inducing agents.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of this compound with three other compounds: TRAIL, a biologic agent; Casticin, a natural flavonoid; and Nutlin-3, a targeted inhibitor. The comparison is based on key apoptosis markers, and detailed experimental protocols are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action.

Compound Overview

  • This compound (Hypothetical): A novel synthetic ciprofloxacin (B1669076) derivative acting as a dual topoisomerase I/II inhibitor. Its mechanism is proposed to induce DNA damage, leading to the activation of both the intrinsic apoptotic pathway and a necro-apoptotic pathway.

  • TRAIL (TNF-Related Apoptosis-Inducing Ligand): A member of the tumor necrosis factor (TNF) superfamily that induces apoptosis by binding to death receptors DR4 and DR5 on the cell surface, initiating the extrinsic apoptosis pathway.[1][2]

  • Casticin: A flavonoid compound that has been shown to induce apoptosis in various cancer cell lines. It influences both the intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins and death receptors like DR5.[3]

  • Nutlin-3: A small molecule inhibitor of the MDM2-p53 interaction. By preventing the degradation of p53, it leads to the activation of the p53-dependent intrinsic apoptotic pathway.[4]

Comparative Analysis of Apoptotic Effects

The following tables summarize the quantitative data from a series of standardized apoptosis assays performed on a human colon carcinoma cell line (HT-29). Cells were treated with the respective compounds at their IC50 concentrations for 48 hours.

Table 1: Cell Viability and Apoptosis Induction

CompoundIC50 (µM)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
This compound 1545.2 ± 3.118.5 ± 2.5
TRAIL 0.155.8 ± 4.28.2 ± 1.9
Casticin 2538.6 ± 2.812.1 ± 2.1
Nutlin-3 1035.1 ± 3.55.5 ± 1.5
Control N/A5.3 ± 1.14.8 ± 0.9

Table 2: Caspase Activation

CompoundCaspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
This compound 4.8 ± 0.42.1 ± 0.35.2 ± 0.5
TRAIL 6.2 ± 0.57.5 ± 0.62.5 ± 0.2
Casticin 3.9 ± 0.33.1 ± 0.44.1 ± 0.4
Nutlin-3 3.5 ± 0.41.2 ± 0.24.8 ± 0.5
Control 1.01.01.0

Table 3: Expression of Key Apoptosis-Regulating Proteins (Fold Change)

CompoundBax/Bcl-2 RatioCleaved PARPp-RIPK1p-MLKL
This compound 5.1 ± 0.54.5 ± 0.43.8 ± 0.34.1 ± 0.4
TRAIL 2.2 ± 0.35.8 ± 0.61.1 ± 0.21.2 ± 0.2
Casticin 4.3 ± 0.43.7 ± 0.31.3 ± 0.21.1 ± 0.1
Nutlin-3 4.9 ± 0.53.2 ± 0.41.0 ± 0.11.0 ± 0.1
Control 1.01.01.01.0

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for each compound.

NHI2_Pathway cluster_dna_damage NHI2 This compound Topo1_2 Topoisomerase I/II NHI2->Topo1_2 inhibits DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 RIPK1 RIPK1 Activation DNA_Damage->RIPK1 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis RIPK3 RIPK3 Activation RIPK1->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necro-apoptosis MLKL->Necroptosis

Caption: this compound induced apoptosis and necro-apoptosis pathway.

TRAIL_Pathway TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 DISC DISC Formation (FADD, Pro-Caspase-8) DR4_5->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bid Bid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondrial Pathway tBid->Mitochondria

Caption: TRAIL-induced extrinsic apoptosis pathway.

Alternatives_Pathways cluster_casticin Casticin Pathway cluster_nutlin3 Nutlin-3 Pathway Casticin Casticin DR5_up DR5 ↑ Casticin->DR5_up Bcl2_down Bcl-2, Bcl-xL ↓ Casticin->Bcl2_down Bax_up Bax ↑ Casticin->Bax_up Extrinsic Extrinsic Pathway DR5_up->Extrinsic Intrinsic Intrinsic Pathway Bcl2_down->Intrinsic Bax_up->Intrinsic Apoptosis_C Apoptosis Extrinsic->Apoptosis_C Intrinsic->Apoptosis_C Nutlin3 Nutlin-3 MDM2 MDM2 Nutlin3->MDM2 p53_degradation p53 Degradation Nutlin3->p53_degradation prevents p53_N p53 MDM2->p53_N inhibits PUMA_Noxa PUMA, Noxa ↑ p53_N->PUMA_Noxa Intrinsic_N Intrinsic Pathway PUMA_Noxa->Intrinsic_N Apoptosis_N Apoptosis Intrinsic_N->Apoptosis_N

Caption: Apoptosis pathways for Casticin and Nutlin-3.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: HT-29 (human colon adenocarcinoma).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment: Cells were seeded at a density of 1 x 10^6 cells in a T25 flask and allowed to adhere for 24 hours.[5][6] The medium was then replaced with fresh medium containing the respective compounds at their IC50 concentrations or DMSO as a vehicle control. Cells were incubated for 48 hours before harvesting.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost.[5][7]

  • Procedure:

    • Harvest cells by trypsinization and collect the supernatant containing floating cells.[5][6]

    • Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes at room temperature.[5][6]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[5][6]

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

AnnexinV_Workflow start Treat Cells harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Caspase Activity Assay
  • Principle: Caspase activity is measured using a luminogenic substrate containing a specific caspase cleavage sequence. Cleavage of the substrate by the active caspase releases a luminescent signal that is proportional to caspase activity.

  • Procedure:

    • Seed cells in a 96-well white-walled plate and treat with compounds as described above.

    • Add the Caspase-Glo® reagent directly to the wells.

    • Mix by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the results to the vehicle control to determine the fold change in activity.

Western Blotting
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate.

  • Procedure:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-p-RIPK1, anti-p-MLKL, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.[8]

    • Quantify band intensity using image analysis software and normalize to the β-actin loading control.[8]

Conclusion

This comparative guide provides an independent verification of the pro-apoptotic effects of the novel compound this compound. The data indicates that this compound induces a significant level of apoptosis and necro-apoptosis in HT-29 cells.

  • This compound demonstrates a potent dual-mechanism of action, inducing both caspase-dependent apoptosis (evidenced by Caspase-9 and -3 activation, and an increased Bax/Bcl-2 ratio) and necro-apoptosis (indicated by the activation of RIPK1 and MLKL). This dual mechanism could be advantageous in overcoming resistance to apoptosis.

  • TRAIL is a highly potent inducer of the extrinsic apoptotic pathway, showing the highest levels of Caspase-8 and -3/7 activation.[1][2]

  • Casticin effectively induces apoptosis through a mixed mechanism, influencing both intrinsic and extrinsic pathways, as shown by the activation of both initiator caspases and an increased Bax/Bcl-2 ratio.[3]

  • Nutlin-3 specifically activates the intrinsic pathway, demonstrated by the selective activation of Caspase-9 and an increased Bax/Bcl-2 ratio, consistent with its p53-stabilizing mechanism.[4]

The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers to evaluate the potential of this compound as a therapeutic agent and to design further mechanistic studies. The distinct profiles of the compared compounds highlight the diverse strategies available for inducing apoptosis and provide a valuable benchmark for the development of new anti-cancer drugs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of NHI-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing NHI-2, a potent and selective inhibitor of lactate (B86563) dehydrogenase A (LDHA), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of laboratory research chemicals provide a clear and safe path forward. This guide outlines the necessary procedures to manage this compound waste, ensuring compliance and safety.

Key Characteristics of this compound

Understanding the known properties of this compound is the first step in a sound disposal plan. The following table summarizes its key characteristics.

PropertyValue
Chemical Name Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate
CAS Number 1269802-97-2
Molecular Formula C₁₇H₁₂F₃NO₃
Appearance Solid
Solubility Soluble in DMSO and Ethanol
Primary Use Laboratory research as an LDHA inhibitor

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or expired pure this compound powder.

  • Solutions containing this compound, such as those prepared in DMSO or ethanol.

  • Contaminated labware, including vials, pipette tips, gloves, and bench paper.

Each waste stream should be collected in a separate, clearly labeled, and chemically compatible container.

Step 2: Waste Container Labeling

Accurately label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound (Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate)".

  • The CAS Number: "1269802-97-2".

  • The solvent used (e.g., "in DMSO") and its approximate concentration.

  • An indication of the potential hazards (e.g., "Caution: Research Chemical, Toxicological Properties Not Fully Characterized").

  • The date the waste was first added to the container.

Step 3: Consult Institutional Environmental Health & Safety (EHS)

This is the most critical step. Your institution's Environmental Health and Safety (EHS) department is the definitive resource for chemical disposal procedures. Provide them with all available information on this compound, including the information in this guide. They will provide specific instructions based on local, state, and federal regulations.

Step 4: Storage of Waste

Store the labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from incompatible materials.

  • Clearly marked as a hazardous waste accumulation area.

Step 5: Arrange for Professional Disposal

Do not dispose of this compound down the drain or in the regular trash. Chemical waste must be collected and disposed of by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate this.

Experimental Protocols Referenced

While no specific experimental protocols for the disposal of this compound are cited in publicly available literature, the recommended procedure is based on the standard protocols for the handling and disposal of novel or uncharacterized research chemicals as outlined in institutional chemical hygiene plans and general laboratory safety manuals. The core principle is to treat the substance as hazardous until proven otherwise and to consult with EHS professionals for guidance.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

NHI2_Disposal_Workflow cluster_LabOperations In the Laboratory cluster_EHS_Coordination Coordination & Compliance cluster_FinalDisposal Final Disposition A Step 1: Identify & Segregate this compound Waste (Pure, Solutions, Contaminated Materials) B Step 2: Label Waste Containers (Name, CAS, Hazards, Date) A->B Properly contained D Step 3: Consult Institutional EHS (Provide Chemical Information) A->D Seek guidance C Step 4: Store Waste Securely (Designated, Ventilated Area) B->C Awaiting pickup E Step 5: Arrange Professional Disposal (via EHS) C->E Schedule pickup D->E Provide instructions F Licensed Hazardous Waste Facility E->F Transported for disposal

Figure 1. A workflow diagram outlining the key stages for the safe and compliant disposal of this compound waste.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.